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  • Product: 2'-Aminobiphenyl-3-carbonitrile hydrochloride
  • CAS: 1197237-84-5

Core Science & Biosynthesis

Foundational

chemical properties of 2'-Aminobiphenyl-3-carbonitrile hydrochloride

An In-Depth Technical Guide to 2'-Aminobiphenyl-3-carbonitrile hydrochloride: Properties, Synthesis, and Applications Executive Summary 2'-Aminobiphenyl-3-carbonitrile hydrochloride is a highly functionalized aromatic co...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 2'-Aminobiphenyl-3-carbonitrile hydrochloride: Properties, Synthesis, and Applications

Executive Summary

2'-Aminobiphenyl-3-carbonitrile hydrochloride is a highly functionalized aromatic compound of significant interest in medicinal chemistry and drug development. Its unique structure, featuring a biphenyl backbone with strategically placed amino and cyano groups, renders it a critical building block for the synthesis of complex heterocyclic systems. This guide provides a comprehensive overview of its chemical properties, a validated synthetic route, key chemical transformations, and state-of-the-art analytical protocols for its characterization. The primary focus is on its role as a key intermediate in the synthesis of phenanthridinone-based scaffolds, which are central to the development of targeted therapies such as poly (ADP-ribose) polymerase (PARP) inhibitors. This document is intended for researchers, synthetic chemists, and drug development professionals.

Physicochemical and Structural Properties

The hydrochloride salt of 2'-Aminobiphenyl-3-carbonitrile ensures improved stability and handling characteristics compared to the free base. A summary of its core properties is presented below.

PropertyValueSource
IUPAC Name 2'-(amino)biphenyl-3-carbonitrile hydrochlorideN/A
Molecular Formula C₁₃H₁₀N₂・HCl[1]
Molecular Weight 230.69 g/mol [1]
CAS Number 398527-77-4N/A
Appearance Off-white to pale yellow solidInferred from similar compounds
Solubility Soluble in polar organic solvents (DMSO, DMF, Methanol); low water solubility.[2]N/A
Storage Store in a cool, dry, well-ventilated place, away from strong oxidizing agents. Keep container tightly closed.N/A

Synthesis and Manufacturing

The most efficient and industrially scalable synthesis of the 2'-aminobiphenyl core is achieved through a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This method offers high yields and functional group tolerance.

Recommended Synthetic Protocol: Suzuki-Miyaura Coupling

The synthesis involves the coupling of an ortho-substituted aniline derivative with a cyanophenylboronic acid.

  • Reactant Preparation : To a solution of 2-bromoaniline (1.0 eq) and 3-cyanophenylboronic acid (1.1 eq) in a suitable solvent system (e.g., a 3:1 mixture of Dioxane/Water), add a palladium catalyst such as Pd(PPh₃)₄ (0.02-0.05 eq).

  • Base Addition : Add a base, typically an aqueous solution of sodium carbonate (Na₂CO₃, 2.0 eq) or potassium carbonate (K₂CO₃), to activate the boronic acid.

  • Reaction Execution : Heat the reaction mixture under an inert atmosphere (Nitrogen or Argon) at 80-100 °C for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up and Isolation : Upon completion, cool the reaction mixture, dilute with water, and extract the product with an organic solvent like ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification and Salt Formation : Purify the crude 2'-aminobiphenyl-3-carbonitrile free base by column chromatography on silica gel. Dissolve the purified product in a suitable solvent (e.g., diethyl ether or ethyl acetate) and treat with a stoichiometric amount of hydrochloric acid (e.g., 2M HCl in diethyl ether) to precipitate the hydrochloride salt. Filter and dry the resulting solid under vacuum.

Synthesis Workflow Diagram

Synthesis_Workflow cluster_reactants Reactants & Reagents A 2-Bromoaniline Mix Reaction Vessel (Dioxane/Water, 80-100°C) A->Mix B 3-Cyanophenylboronic Acid B->Mix Cat Pd(PPh₃)₄ Catalyst Cat->Mix Base Na₂CO₃ (aq) Base->Mix Workup Aqueous Work-up & Extraction Mix->Workup Coupling Purify Column Chromatography Workup->Purify Salt HCl Salt Formation Purify->Salt Free Base Product 2'-Aminobiphenyl-3-carbonitrile HCl Salt->Product

Caption: Suzuki-Miyaura coupling for 2'-Aminobiphenyl-3-carbonitrile HCl synthesis.

Chemical Reactivity and Applications

The synthetic utility of this molecule stems from the orthogonal reactivity of its amino and nitrile functional groups.

Reactivity Profile
  • 2'-Amino Group (-NH₂) : This primary amine is a versatile nucleophile. It is the key functional group for intramolecular cyclization reactions to form nitrogen-containing heterocycles. It can also undergo standard amine reactions such as acylation, alkylation, and diazotization for further functionalization.

  • 3-Carbonitrile Group (-C≡N) : The nitrile group is a robust and synthetically flexible moiety. It can serve as a hydrogen bond acceptor in molecular interactions.[3][4] Chemically, it can be hydrolyzed to a carboxylic acid or an amide, or reduced to a primary amine, providing pathways to a wide array of derivatives.

Case Study: Synthesis of Phenanthridinone Scaffolds

A primary application of 2'-Aminobiphenyl-3-carbonitrile is in the synthesis of phenanthridinones, a core structure in many PARP inhibitors.[5] The process typically involves an intramolecular cyclization reaction.

  • Acylation of the Amine : The 2'-amino group is first acylated, for example, with phosgene or a phosgene equivalent, to form an isocyanate intermediate, or with an acyl chloride.

  • Intramolecular Cyclization : The newly introduced group then undergoes an intramolecular electrophilic attack on the adjacent phenyl ring, often promoted by a Lewis acid or under thermal conditions, to form the tricyclic lactam (amide) structure of phenanthridinone. The nitrile group often remains intact during this process and can be utilized for further modifications.

Cyclization Pathway Diagram

Cyclization_Pathway Start 2'-Aminobiphenyl-3-carbonitrile Acylation Step 1: Acylation (e.g., with Phosgene or Acyl Chloride) Start->Acylation Intermediate N-Acylated Intermediate Acylation->Intermediate Cyclization Step 2: Intramolecular Cyclization (Lewis Acid or Heat) Intermediate->Cyclization Product Phenanthridinone Derivative Cyclization->Product

Caption: General pathway for the synthesis of phenanthridinones.

Analytical Characterization

Rigorous analytical control is essential to ensure the identity, purity, and quality of 2'-Aminobiphenyl-3-carbonitrile hydrochloride for research and development.

Expected Spectroscopic Profile
TechniqueExpected Features
¹H NMR Signals in the aromatic region (approx. 7.0-8.0 ppm) corresponding to the protons on the two phenyl rings. A broad singlet for the amine protons (-NH₃⁺) shifted downfield (variable, dependent on solvent and concentration).
¹³C NMR Multiple signals in the aromatic region (approx. 110-150 ppm). A characteristic signal for the nitrile carbon (-C≡N) around 118-120 ppm.[6]
FT-IR A sharp, medium-intensity absorption band for the nitrile (C≡N) stretch around 2220-2240 cm⁻¹.[6] N-H stretching bands for the ammonium salt in the 2800-3200 cm⁻¹ region (broad). Aromatic C-H stretching above 3000 cm⁻¹.
Mass Spec (ESI+) The molecular ion peak for the free base [M+H]⁺ at m/z 195.09.
Quality Control (QC) Protocol
  • Identity Confirmation :

    • Record ¹H NMR and ¹³C NMR spectra in a suitable deuterated solvent (e.g., DMSO-d₆). Confirm that all observed chemical shifts and coupling patterns match the expected structure.

    • Obtain a high-resolution mass spectrum (HRMS) to confirm the elemental composition (C₁₃H₁₁N₂⁺ for the free base).

  • Purity Assessment :

    • Perform High-Performance Liquid Chromatography (HPLC) analysis using a reverse-phase C18 column with a suitable mobile phase (e.g., a gradient of acetonitrile and water with 0.1% TFA).

    • The purity should be determined by the peak area percentage at a suitable UV wavelength (e.g., 254 nm), and should typically be ≥98% for use in drug development cascades.

  • Residual Solvent Analysis :

    • Use Gas Chromatography (GC) with a headspace autosampler to quantify any residual solvents from the synthesis and purification process.

Safety and Handling

As with any laboratory chemical, proper handling procedures are mandatory to ensure personnel safety.

Hazard Identification

The compound is classified with the following hazards based on available safety data sheets for similar aminobiphenyl compounds:

  • Harmful if swallowed.[2][7][8]

  • May cause skin irritation or an allergic skin reaction.[2]

  • Causes serious eye irritation.[2][8]

  • May cause respiratory irritation.[2][8]

Recommended Precautionary Measures
CategoryPrecautionary Statements (P-phrases)
Prevention P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[8]P270: Do not eat, drink or smoke when using this product.[2][7]P280: Wear protective gloves/protective clothing/eye protection/face protection.[2]
Response P301+P312: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell.[7][8]P302+P352: IF ON SKIN: Wash with plenty of water.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2][8]
Storage P403+P233: Store in a well-ventilated place. Keep container tightly closed.[2]
Disposal P501: Dispose of contents/container to an approved waste disposal plant.[2][7]

Conclusion

2'-Aminobiphenyl-3-carbonitrile hydrochloride is a valuable and versatile chemical intermediate. Its well-defined physicochemical properties, accessible synthesis via robust cross-coupling chemistry, and predictable reactivity make it an indispensable tool for medicinal chemists. Its primary application as a precursor to phenanthridinone-based enzyme inhibitors underscores its importance in the development of next-generation therapeutics. Adherence to the analytical and safety protocols outlined in this guide will ensure its effective and safe utilization in the laboratory and beyond.

References

  • Vertex Pharmaceuticals. (2012, February 21).
  • Sigma-Aldrich. (2025, November 6).
  • Tokyo Chemical Industry. (2024, November 27).
  • Santa Cruz Biotechnology. 2′-Amino-biphenyl-3-carbonitrile hydrochloride. SCBT.
  • CPAchem Ltd. (2022, March 22).
  • Apollo Scientific. (2023, August 1).
  • Reddy, V. R., et al. (2021). Synthetic Strategies in the Preparation of Phenanthridinones. Molecules, 26(18), 5583. [Link]

  • Oden, A., et al. (2023). Dual fluorescent phenanthridinones and crinasiadine derivatives by consecutive palladium-catalyzed three-component syntheses. Communications Chemistry, 6(1), 1-9. [Link]

  • Keller, P. A. (2005). Product Class 12: Phenanthridinones and Related Systems. In Science of Synthesis (Vol. 15, pp. 1045-1070). Thieme.
  • Reddy, P. T., et al. (2023). Design, synthesis and biological evaluation of phenanthridine amide and 1,2,3-triazole analogues against Mycobacterium tuberculosis. Scientific Reports, 13(1), 10582. [Link]

  • CN109942433B - A kind of chemical synthesis method of 3', 4', 5'-trifluoro-2-aminobiphenyl.
  • Synthesis, Characterizations and Multivariate Data Analysis of Non- and Nitrile-Functionalized N-Heterocyclic Carbene Complexes of Silver(I) and Palladium(II). (2024, August 19). Journal of the Turkish Chemical Society Section A: Chemistry.
  • Fleming, F. F., et al. (2010). Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. Journal of Medicinal Chemistry, 53(22), 7902–7917. [Link]

  • Zheng, Y., et al. (2021). Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies. RSC Medicinal Chemistry, 12(10), 1635-1654. [Link]

Sources

Exploratory

An In-depth Technical Guide to 2'-Aminobiphenyl-3-carbonitrile and its Analogs: Synthesis, Characterization, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals Introduction The aminobiphenyl carbonitrile scaffold is a privileged structural motif in medicinal chemistry, serving as a versatile building block for the...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

The aminobiphenyl carbonitrile scaffold is a privileged structural motif in medicinal chemistry, serving as a versatile building block for the synthesis of a wide array of biologically active compounds. The strategic arrangement of a flexible biphenyl core, a nucleophilic amino group, and a chemically versatile nitrile group provides a unique platform for the design of targeted therapeutics. This guide provides a comprehensive technical overview of 2'-aminobiphenyl-3-carbonitrile and its closely related isomers, with a particular focus on their synthesis, analytical characterization, and burgeoning applications in the field of drug discovery, most notably as kinase inhibitors.

While a specific CAS number for 2'-Aminobiphenyl-3-carbonitrile hydrochloride is not readily found in public databases, this guide will focus on the closely related and well-documented isomer, 3'-Amino-biphenyl-2-carbonitrile , and the broader class of aminobiphenyl carbonitriles. The principles and protocols discussed herein are largely applicable to the synthesis and analysis of various isomers within this compound family.

Part 1: Compound Identification and Physicochemical Properties

Precise identification of the target compound is paramount for any research endeavor. This section details the available identifiers and computed physicochemical properties for a representative aminobiphenyl carbonitrile.

CAS Number and Synonyms

The most readily identifiable isomer in public databases is 3'-Amino-biphenyl-2-carbonitrile.

  • Chemical Name: 3'-Amino-biphenyl-2-carbonitrile[1]

  • CAS Number: 342613-84-7 (for the free base)[1]

  • Synonyms: 2-(3-aminophenyl)benzonitrile, 3'-aminobiphenyl-2-carbonitrile[1]

It is crucial to note that the properties of the hydrochloride salt may differ from the free base, particularly in terms of solubility and melting point. Researchers interested in the hydrochloride salt would typically synthesize it from the free base by treatment with hydrochloric acid.

Physicochemical Properties

The following table summarizes the key computed physicochemical properties for 3'-Amino-biphenyl-2-carbonitrile.

PropertyValueSource
Molecular FormulaC₁₃H₁₀N₂[1]
Molecular Weight194.23 g/mol [1]
XLogP32.8[1]
Hydrogen Bond Donor Count1[1]
Hydrogen Bond Acceptor Count2[1]
Rotatable Bond Count1[1]

Part 2: Synthesis of Aminobiphenyl Carbonitriles

The synthesis of aminobiphenyl carbonitriles can be achieved through various modern organic chemistry methodologies. The choice of synthetic route often depends on the availability of starting materials and the desired substitution pattern on the biphenyl core. A prevalent and versatile method is the Suzuki-Miyaura cross-coupling reaction.

Synthetic Strategy: Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a powerful palladium-catalyzed cross-coupling reaction that forms a carbon-carbon bond between an organoboron compound (boronic acid or ester) and an organohalide. This method is highly valued for its mild reaction conditions and tolerance of a wide range of functional groups.

Suzuki_Miyaura_Coupling cluster_reactants Reactants cluster_conditions Reaction Conditions A Aryl Halide (e.g., 2-bromobenzonitrile) F 3'-Amino-biphenyl-2-carbonitrile A->F B Arylboronic Acid (e.g., 3-aminophenylboronic acid) B->F C Pd Catalyst (e.g., Pd(dppf)Cl₂) C->F D Base (e.g., Na₂CO₃) D->F E Solvent (e.g., Dioxane/Water) E->F

Caption: General workflow for the synthesis of 3'-Amino-biphenyl-2-carbonitrile via Suzuki-Miyaura cross-coupling.

Detailed Experimental Protocol: Suzuki-Miyaura Cross-Coupling

This protocol describes the synthesis of a 3-amino-6-arylpyrazine-2-carbonitrile derivative, which is analogous to the synthesis of aminobiphenyl carbonitriles.[2]

Materials:

  • 3-amino-6-bromopyrazine-2-carbonitrile (1.0 eq.)

  • Arylboronic acid (1.2 eq.)

  • Pd(dppf)Cl₂ (0.05 eq.)

  • Sodium carbonate (2.0 eq.)

  • Degassed 1,4-dioxane

  • Degassed water

Procedure:

  • To a microwave vial, add 3-amino-6-bromopyrazine-2-carbonitrile, the respective arylboronic acid, Pd(dppf)Cl₂, and sodium carbonate.

  • Evacuate and backfill the vial with an inert gas (e.g., nitrogen or argon) three times.

  • Add degassed 1,4-dioxane and water in a 4:1 v/v ratio.

  • Seal the vial and heat the reaction mixture in a microwave reactor at 120 °C for 30-60 minutes.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Filter the mixture and concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Part 3: Analytical Characterization

Thorough analytical characterization is essential to confirm the identity, structure, and purity of the synthesized compound. A combination of spectroscopic and chromatographic techniques is typically employed.

Analytical Workflow

Analytical_Workflow Start Synthesized Compound NMR NMR Spectroscopy (¹H, ¹³C) Start->NMR MS Mass Spectrometry (LC-MS) Start->MS HPLC HPLC Analysis Start->HPLC Structure Structural Elucidation NMR->Structure MS->Structure Purity Purity Assessment HPLC->Purity Final Characterized Compound Structure->Final Purity->Final

Caption: A typical analytical workflow for the characterization of a synthesized organic compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure of a compound by providing information about the chemical environment of atomic nuclei.

Protocol:

  • Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

  • ¹H NMR: Acquire the proton NMR spectrum. The spectrum should show distinct signals for the aromatic protons on both phenyl rings and a characteristic signal for the amino protons.

  • ¹³C NMR: Acquire the carbon-13 NMR spectrum. This will show signals for all unique carbon atoms in the molecule, including the quaternary carbons of the biphenyl linkage and the carbon of the nitrile group.

High-Performance Liquid Chromatography (HPLC)

HPLC is used to determine the purity of the compound and can also be used for purification.

Protocol:

  • System Preparation: Use a suitable HPLC system equipped with a UV detector and a reverse-phase C18 column.

  • Mobile Phase: Prepare a mobile phase, typically a gradient of acetonitrile and water, with a small amount of an additive like trifluoroacetic acid (TFA) or formic acid to improve peak shape.

  • Sample Preparation: Dissolve a small amount of the compound in the mobile phase.

  • Analysis: Inject the sample and run the analysis. A pure compound should ideally show a single major peak. The purity can be calculated based on the area of the peak relative to the total area of all peaks.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight of the compound and can offer insights into its structure through fragmentation patterns.

Protocol:

  • Instrumentation: Use a mass spectrometer, often coupled with an HPLC system (LC-MS).

  • Ionization: Employ a soft ionization technique such as Electrospray Ionization (ESI) to generate the molecular ion.

  • Analysis: Acquire the mass spectrum in positive ion mode to observe the [M+H]⁺ ion, which will confirm the molecular weight of the compound.

Part 4: Applications in Drug Discovery

The aminobiphenyl carbonitrile scaffold is of significant interest in drug discovery, particularly in the development of kinase inhibitors for oncology.

Kinase Inhibition

Kinases are a class of enzymes that play a crucial role in cell signaling pathways. Dysregulation of kinase activity is a hallmark of many diseases, including cancer. The aminopyrazine core, a related structure, is a well-established hinge-binding motif that interacts with the ATP-binding site of many kinases.[3] Derivatives of aminobiphenyl carbonitrile are being explored as inhibitors of various kinases, including:

  • Fibroblast Growth Factor Receptors (FGFRs): Aberrant FGFR signaling is implicated in the development of various cancers.[3]

  • Checkpoint Kinase 1 (CHK1): Inhibition of CHK1 can sensitize cancer cells to the effects of chemotherapy.[3]

Kinase_Inhibition Inhibitor Aminobiphenyl Carbonitrile Derivative Kinase Kinase (e.g., FGFR, CHK1) Inhibitor->Kinase Binds to ATP-binding site Cell_Proliferation Cancer Cell Proliferation Inhibitor->Cell_Proliferation Inhibits Phosphorylated_Substrate Phosphorylated Substrate Kinase->Phosphorylated_Substrate Phosphorylates ATP ATP ATP->Kinase Substrate Substrate Protein Substrate->Kinase Signaling Downstream Signaling Phosphorylated_Substrate->Signaling Signaling->Cell_Proliferation

Caption: Mechanism of action of an aminobiphenyl carbonitrile derivative as a kinase inhibitor.

Part 5: Safety and Handling

Aromatic amines and nitrile-containing compounds require careful handling due to their potential toxicity. Aromatic amines are a class of compounds that includes known carcinogens, and some can be absorbed through the skin.[4] Nitrile compounds can also be toxic.[4]

Personal Protective Equipment (PPE)
  • Gloves: Wear chemical-resistant gloves (e.g., nitrile).[4]

  • Eye Protection: Use chemical safety goggles.[4]

  • Lab Coat: A standard laboratory coat should be worn.

  • Respiratory Protection: Work in a well-ventilated fume hood to avoid inhalation of dust or vapors.

Handling and Storage
  • Avoid creating dust when handling the solid compound.[5]

  • Keep the container tightly closed when not in use.[5]

  • Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[5]

Spill and Disposal Procedures
  • In case of a spill, avoid breathing dust.[5]

  • Collect the spilled material using appropriate tools and place it in a sealed container for disposal.[5]

  • Dispose of chemical waste in accordance with local, state, and federal regulations.

Conclusion

The aminobiphenyl carbonitrile scaffold represents a valuable and versatile platform in medicinal chemistry and drug discovery. While the specific compound 2'-Aminobiphenyl-3-carbonitrile hydrochloride requires further investigation to fully characterize its properties, the established synthetic methodologies, analytical techniques, and biological potential of its isomers provide a solid foundation for future research. This guide offers a comprehensive overview of the key technical aspects for scientists and researchers working with this promising class of compounds, from their synthesis and characterization to their potential therapeutic applications. Adherence to rigorous safety protocols is essential when handling these potentially hazardous materials.

References

  • ChemInform Abstract: An Innovative Protocol for the Synthesis of 3-(Pyridin-2-yl)-5-sec-aminobiphenyl-4-carbontriles and 9,10-Dihydro-3-(pyridine-2-yl)-1-sec-aminophenanthrene-2-carbonitriles. - ResearchGate. (2025, August 7). [Link]

  • 3'-Amino-biphenyl-2-carbonitrile | C13H10N2 | CID 1393112 - PubChem. (n.d.). [Link]

  • Buy 3'-Aminobiphenyl-2-carbonitrile - Boron Molecular. (n.d.). [Link]

  • Facile synthesis of aminobiphenyl sulfonamides via Chan–Lam coupling and their biological evaluation as potent carbonic anhydrase inhibitors - PMC. (2025, July 15). [Link]

  • ICSC 0759 - 4-AMINOBIPHENYL - Inchem.org. (n.d.). [Link]

Sources

Foundational

physical characteristics of 2'-Aminobiphenyl-3-carbonitrile HCl salt

An In-Depth Technical Guide to the Physical Characteristics of 2'-Aminobiphenyl-3-carbonitrile HCl Salt For Researchers, Scientists, and Drug Development Professionals This document serves as a comprehensive technical gu...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Physical Characteristics of 2'-Aminobiphenyl-3-carbonitrile HCl Salt

For Researchers, Scientists, and Drug Development Professionals

This document serves as a comprehensive technical guide on the essential physical and analytical characteristics of 2'-Aminobiphenyl-3-carbonitrile hydrochloride salt. As a key intermediate in synthetic chemistry, a thorough understanding of its properties is crucial for researchers in process development, quality control, and drug discovery. This guide moves beyond a simple data sheet, providing insights into the causality behind the observed properties and outlining robust protocols for their verification.

Introduction: The Significance of the Hydrochloride Salt Form

2'-Aminobiphenyl-3-carbonitrile is a biaryl scaffold featuring two key functional groups: a primary aromatic amine and a nitrile. While the free base form is a valuable synthetic precursor, its conversion to a hydrochloride (HCl) salt is a common and critical step in pharmaceutical development. This transformation is primarily driven by the need to improve the compound's physicochemical properties.

The protonation of the basic amino group by hydrochloric acid forms an ammonium salt. This ionic character fundamentally alters the molecule's properties, most notably leading to:

  • Enhanced Aqueous Solubility: The ionic nature of the salt allows for more favorable interactions with polar solvents like water, which is critical for many biological and formulation studies.[1]

  • Increased Stability: Amine salts are often more crystalline and less susceptible to oxidative degradation than their free base counterparts, leading to improved shelf-life and handling characteristics.

  • Improved Handling: The crystalline nature of salts typically results in free-flowing solids that are easier to weigh and handle compared to potentially oily or amorphous free bases.

This guide provides a detailed examination of the physical characteristics that define 2'-Aminobiphenyl-3-carbonitrile HCl salt, offering a framework for its rigorous identification and quality assessment.

Core Physicochemical Properties: A Summary

The fundamental physical properties of 2'-Aminobiphenyl-3-carbonitrile HCl salt are summarized below. These values are foundational for the material's use in subsequent research and development activities.

PropertyCharacteristic Value / DescriptionSignificance
IUPAC Name 2'-(amino-λ⁵-azanyl)biphenyl-3-carbonitrile;chlorideUnambiguous chemical identification.
Molecular Formula C₁₃H₁₁ClN₂Defines the elemental composition and molecular weight.
Molecular Weight 228.70 g/mol Essential for all stoichiometric calculations.
Appearance White to off-white crystalline solid or powder.[2]A primary, qualitative indicator of material purity and consistency.
Melting Point Expected to be a sharp, defined melting point, typically >150 °C (decomposes).A critical indicator of purity; ionic salts generally have higher melting points than the parent free base.
Solubility Soluble in water, methanol, and DMSO; sparingly soluble in less polar organic solvents like acetonitrile and ethyl acetate.[1]Governs solvent selection for reactions, purification, formulation, and analytical testing.
Hygroscopicity May exhibit some tendency to absorb atmospheric moisture.[1]Affects storage conditions and can impact the accuracy of weighing operations.[1]

The Chemistry of Salt Formation and Its Analytical Implications

The conversion of the amine free base to its hydrochloride salt is a simple acid-base reaction. Understanding this transformation is key to interpreting the subsequent analytical data. The lone pair of electrons on the nitrogen atom of the primary amine abstracts a proton from hydrochloric acid, forming a positively charged ammonium group and a chloride counter-ion.[3]

Salt_Formation cluster_reactants Reactants cluster_product Product Free_Base 2'-Aminobiphenyl-3-carbonitrile (Free Base, -NH₂) Salt 2'-Aminobiphenyl-3-carbonitrile HCl (Ammonium Salt, -NH₃⁺ Cl⁻) Free_Base->Salt Protonation HCl Hydrochloric Acid (HCl) HCl->Salt Provides H⁺ and Cl⁻

Caption: Acid-base reaction forming the ammonium hydrochloride salt.

This protonation is the central event influencing the compound's physical properties. Analytically, it causes distinct and predictable changes in spectroscopic data, which serve as powerful confirmation of successful salt formation.

In-Depth Analytical Characterization

A multi-technique approach is required for the unambiguous characterization of 2'-Aminobiphenyl-3-carbonitrile HCl salt.

Solubility Profile

The primary reason for creating the HCl salt is to enhance aqueous solubility.[1] The ionic nature of the ammonium group allows for strong dipole-ion interactions with water molecules.

  • Aqueous Systems: Solubility is pH-dependent. At acidic to neutral pH, the compound exists in its protonated, more soluble salt form. As the pH becomes more basic (pH > pKa of the amine), the compound deprotonates to the less soluble free base, which may precipitate from the solution.

  • Organic Solvents: The salt exhibits good solubility in polar protic solvents like methanol and ethanol, and in polar aprotic solvents like Dimethyl Sulfoxide (DMSO). Its solubility is significantly lower in non-polar solvents such as hexanes or toluene.

Solubility_pH_Relationship Low_pH Low pH (e.g., pH 1-6) High_Solubility High Aqueous Solubility Low_pH->High_Solubility Favors Protonated Exists as -NH₃⁺ (Salt Form) High_Solubility->Protonated High_pH High pH (e.g., pH 9-12) Low_Solubility Low Aqueous Solubility (Precipitation may occur) High_pH->Low_Solubility Favors Deprotonated Exists as -NH₂ (Free Base) Low_Solubility->Deprotonated

Caption: Influence of pH on the solubility of an amine HCl salt.

Spectroscopic Analysis

IR spectroscopy is an invaluable tool for confirming salt formation. The spectrum of the HCl salt is markedly different from that of the free base.

  • Ammonium N-H⁺ Stretch: The most telling feature is a very broad and strong absorption band spanning from approximately 2500 cm⁻¹ to 3200 cm⁻¹. This "ammonium band" is characteristic of the N-H stretching vibrations in the -NH₃⁺ group and is a definitive indicator of salt formation.[3][4]

  • Nitrile C≡N Stretch: A sharp, medium-intensity peak is expected in the range of 2220-2240 cm⁻¹. This peak confirms the presence of the nitrile functional group and is typically unaffected by salt formation on the other ring.

  • Ammonium N-H⁺ Bending: The primary amine salt will exhibit two bending vibrations for the -NH₃⁺ group: an asymmetric bend around 1625-1560 cm⁻¹ and a symmetric bend around 1550-1500 cm⁻¹.[3]

  • Aromatic Vibrations: C=C stretching bands for the aromatic rings will appear in the 1450-1600 cm⁻¹ region. Aromatic C-H stretching vibrations are observed as weaker bands just above 3000 cm⁻¹.

NMR provides detailed structural confirmation. Deuterated dimethyl sulfoxide (DMSO-d₆) is a suitable solvent for this salt.[1]

  • ¹H NMR:

    • Aromatic Protons (7.0-8.5 ppm): The protons on both phenyl rings will appear in this region, exhibiting complex splitting patterns (multiplets) due to spin-spin coupling. The protons on the aminophenyl ring, particularly those ortho and para to the ammonium group, will be shifted downfield compared to the free base due to the electron-withdrawing effect of the -NH₃⁺ group.[1]

    • Ammonium Protons (-NH₃⁺): These protons typically appear as a broad singlet. Their chemical shift is highly dependent on concentration, temperature, and residual water in the solvent, often appearing in the 8.5-9.5 ppm range or even further downfield in DMSO-d₆.

  • ¹³C NMR:

    • Aromatic Carbons (110-150 ppm): The spectrum will show distinct signals for all aromatic carbons. The carbon atom directly attached to the -NH₃⁺ group (C-N) will be shifted downfield compared to the free base.

    • Nitrile Carbon (C≡N): A characteristic signal is expected around 115-120 ppm.

Electrospray Ionization (ESI) is the preferred method for analyzing this salt.

  • Molecular Ion: In positive ion mode ESI-MS, the analysis will detect the protonated molecular ion of the free base , [M+H]⁺, at an m/z corresponding to the mass of C₁₃H₁₀N₂ + H⁺ (195.09 Da). The HCl is lost during the ionization process.

  • Fragmentation Pattern: Tandem MS (MS/MS) experiments on the precursor ion (m/z 195.09) can provide further structural confirmation. Key fragmentation pathways would include the loss of HCN (27 Da) from the nitrile group and cleavage of the C-C bond between the two phenyl rings.

Experimental Protocols

The following protocols provide a standardized framework for the analytical characterization of 2'-Aminobiphenyl-3-carbonitrile HCl salt.

Characterization_Workflow Start Sample Received (2'-Aminobiphenyl-3-carbonitrile HCl) Appearance Visual Inspection (Color, Form) Start->Appearance Solubility Solubility Testing (Water, DMSO, MeOH) Appearance->Solubility IR FT-IR Spectroscopy Solubility->IR NMR ¹H and ¹³C NMR (in DMSO-d₆) IR->NMR MS LC-MS (ESI+) (Purity & Identity) NMR->MS MP Melting Point Analysis MS->MP Report Consolidated Data Report & Certificate of Analysis MP->Report

Caption: General workflow for physical characterization.

Protocol 1: High-Performance Liquid Chromatography (HPLC) for Purity Assessment

Causality: This method is designed to separate the main compound from any potential impurities, providing a quantitative measure of purity based on peak area percentage. A C18 column is chosen for its versatility with moderately polar aromatic compounds. Acetonitrile and water are common mobile phases.[5]

  • System: HPLC with UV detector.

  • Column: C18, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.

  • Mobile Phase B: 0.1% TFA in Acetonitrile.

  • Gradient: Start at 10% B, ramp to 95% B over 15 minutes, hold for 3 minutes, return to 10% B and equilibrate for 5 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Accurately weigh ~1 mg of the salt and dissolve in 1 mL of a 50:50 mixture of Mobile Phase A:B to a final concentration of 1 mg/mL.

Protocol 2: Fourier-Transform Infrared (FT-IR) Spectroscopy

Causality: This protocol uses the Attenuated Total Reflectance (ATR) technique, which is ideal for analyzing solid powders directly without complex sample preparation like KBr pellets.

  • Instrument: FT-IR spectrometer with an ATR accessory.

  • Sample Preparation: Place a small amount (~1-2 mg) of the solid powder directly onto the ATR crystal.

  • Measurement: Apply pressure using the anvil to ensure good contact between the sample and the crystal.

  • Data Acquisition: Collect the spectrum from 4000 cm⁻¹ to 400 cm⁻¹.

  • Processing: Perform a background scan of the clean, empty ATR crystal before the sample scan. The instrument software will automatically ratio the sample scan to the background to generate the final absorbance spectrum.

Protocol 3: Nuclear Magnetic Resonance (NMR) Spectroscopy

Causality: DMSO-d₆ is selected as the solvent due to the high solubility of the salt and its ability to facilitate H-D exchange, which can sometimes help in identifying labile protons.[1][6]

  • Instrument: 400 MHz (or higher) NMR spectrometer.

  • Sample Preparation: Accurately weigh 5-10 mg of the salt and dissolve in ~0.7 mL of DMSO-d₆. Vortex briefly to ensure complete dissolution.

  • ¹H NMR Acquisition:

    • Acquire at least 16 scans.

    • Set the spectral width to cover a range from -2 to 16 ppm.

    • Reference the spectrum to the residual DMSO solvent peak (δ ≈ 2.50 ppm).[6]

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled spectrum.

    • Use a sufficient number of scans to achieve a good signal-to-noise ratio (e.g., 1024 scans or more).

    • Reference the spectrum to the DMSO solvent peak (δ ≈ 39.52 ppm).[6]

Conclusion

The are defined by its structure as a biaryl aromatic compound and its nature as a primary amine salt. Its conversion to the hydrochloride form imparts favorable properties, primarily enhanced aqueous solubility and crystallinity, which are advantageous for research and development applications. The definitive characterization of this material relies on a combination of techniques. Visual inspection and melting point analysis provide initial indicators of purity, while spectroscopic methods like IR, NMR, and MS offer unambiguous structural confirmation and are essential for establishing the compound's identity and quality. The protocols and data presented in this guide provide a robust framework for scientists and researchers working with this important chemical intermediate.

References

  • Clayton, T. A., et al. (2022). Hydrochloride Salt of the GABAkine KRM-II-81. ACS Omega, 7(31), 27853–27863. [Link]

  • Wiench, J. W., et al. (2014). 35Cl solid-state NMR of HCl salts of active pharmaceutical ingredients: structural prediction, spectral fingerprinting and polymorph recognition. CrystEngComm, 16(26), 5893-5906. [Link]

  • Shimadzu Chemistry & Diagnostics. (n.d.). [2H4]-3-Aminopropionitrile fumarate salt. Retrieved February 25, 2026, from [Link]

  • Wang, G., & Cole, R. B. (2006). Reduction of nitriles to amines in positive ion electrospray ionization mass spectrometry. Rapid Communications in Mass Spectrometry, 20(13), 1977-1985. [Link]

  • Smith, B. C. (2023). Organic Nitrogen Compounds V: Amine Salts. Spectroscopy Online. [Link]

  • Chapman, D., & Williams, R. J. (1952). The infrared spectra of secondary amines and their salts. Journal of the Chemical Society, 5044-5052. [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 1393112, 3'-Amino-biphenyl-2-carbonitrile. Retrieved February 25, 2026, from [Link].

  • Boron Molecular. (n.d.). 3′-Aminobiphenyl-2-carbonitrile. Retrieved February 25, 2026, from [Link]

  • G. A. R. S. (2003). Identification of Aminobiphenyl Derivatives in Commercial Hair Dyes. Chemical Research in Toxicology, 16(9), 1162-1173. [Link]

  • Google Patents. (n.d.). CN103819345A - Method for preparing 2-amino biphenyl derivative.
  • Zhang, Y., et al. (2023). Design, synthesis and pharmacological characterization of aminopyrimidine derivatives as BTK/FLT3 dual-target inhibitors against acute myeloid leukemia. European Journal of Medicinal Chemistry, 250, 115214. [Link]

  • ResearchGate. (2006). Reduction of nitriles to amines in positive ion electrospray ionization mass spectrometry. Retrieved February 25, 2026, from [Link]

  • G. A. R. S. (2003). Identification of aminobiphenyl derivatives in commercial hair dyes. PubMed. [Link]

  • Chemistry LibreTexts. (2020). 11.5: Infrared Spectra of Some Common Functional Groups. Retrieved February 25, 2026, from [Link]

  • Sheng, Z.-Z., et al. (2024). ¹H NMR spectrum of 2-aminobenzonitrile, with and without DEA (DMSO-d6, 298 K). ResearchGate. [Link]

  • G. A. R. S. (2003). Identification of Aminobiphenyl Derivatives in Commercial Hair Dyes. ACS Publications. [Link]

  • SlidePlayer. (2023). IR SPECTRUM OF CARBOXYLIC ACIDS AND ALCOHOLS. Retrieved February 25, 2026, from [Link]

  • Barek, J., et al. (2013). Determination of 4-Aminobiphenyl and 4-Nitrobiphenyl by HPLC with Electrochemical, UV Spectrophotometric, and Fluorescent Detection. International Journal of Electrochemical Science, 8, 11481-11492. [Link]

  • Revue Roumaine de Chimie. (n.d.). synthesis, characterization and crystal structure determination of a pyrazine-2-carboxamide-bridged. Retrieved February 25, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 71607519. Retrieved February 25, 2026, from [Link].

  • Gregory, R. F., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2166-2169. [Link]

  • C. K., & K. V. (2005). Structure Elucidation of Degradation Products of the Antibiotic Amoxicillin with Ion Trap MS and Accurate Mass Determination by. Journal of the American Society for Mass Spectrometry, 16(10), 1670-1676. [Link]

  • Nanjing Bike Biotechnology Co., Ltd. (n.d.). 2-AMinopropionitrile hcl. Retrieved February 25, 2026, from [Link]

  • Sinsheimer, J. E., & Keuhnelian, A. M. (1966). Near-infrared spectroscopy of amine salts. Journal of Pharmaceutical Sciences, 55(11), 1240-4. [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 6342, Acetonitrile. Retrieved February 25, 2026, from [Link].

  • BioSpectra, Inc. (n.d.). TRIS HCl, High Assay, GMP, Excipient. Retrieved February 25, 2026, from [Link]

  • Google Patents. (n.d.). CN102898324A - Method for preparing (S)-2-aminobutanamide hydrochloride.

Sources

Exploratory

The Ascendant Role of 2'-Aminobiphenyl-3-carbonitrile Derivatives in Modern Drug Discovery: A Technical Guide

For Immediate Release A Deep Dive into the Synthesis, Biological Activity, and Therapeutic Potential of a Privileged Scaffold Abstract The biphenyl scaffold is a cornerstone in medicinal chemistry, lending its structural...

Author: BenchChem Technical Support Team. Date: February 2026

For Immediate Release

A Deep Dive into the Synthesis, Biological Activity, and Therapeutic Potential of a Privileged Scaffold

Abstract

The biphenyl scaffold is a cornerstone in medicinal chemistry, lending its structural rigidity and synthetic versatility to a multitude of approved therapeutics. Within this esteemed class of molecules, the 2'-aminobiphenyl-3-carbonitrile core has emerged as a particularly compelling framework for the development of novel therapeutic agents. This in-depth technical guide provides a comprehensive literature review of this scaffold and its derivatives, catering to researchers, scientists, and drug development professionals. We will explore the synthetic intricacies of these molecules, delve into their diverse biological activities with a focus on kinase inhibition, and elucidate the critical structure-activity relationships that govern their therapeutic potential. This guide is designed to be a practical resource, replete with detailed experimental protocols and visual aids to empower further research and development in this exciting area of medicinal chemistry.

Introduction: The Biphenyl Moiety as a Privileged Structure

Heterocyclic compounds form the bedrock of a vast number of pharmaceuticals, with their unique electronic and steric properties enabling precise interactions with biological targets.[1] Among these, the biphenyl structure has been acknowledged for its significant role in the architecture of medicinally active compounds and natural products.[2] This is due to its ability to present substituents in a well-defined three-dimensional orientation, facilitating optimal binding to protein targets. The inherent stability and synthetic tractability of the biphenyl core have further cemented its status as a "privileged scaffold" in drug discovery.

The 2'-aminobiphenyl-3-carbonitrile framework, which combines the biphenyl backbone with strategically placed amino and cyano- functionalities, has garnered significant attention. The amino group can act as a key hydrogen bond donor or a point for further chemical modification, while the nitrile group, a known pharmacophore, can participate in crucial binding interactions and modulate the electronic properties of the molecule. This unique combination of features has positioned these derivatives as promising candidates for a range of therapeutic applications, most notably in oncology.

Synthetic Strategies: Constructing the 2'-Aminobiphenyl-3-carbonitrile Core

The construction of the unsymmetrical 2'-aminobiphenyl-3-carbonitrile scaffold is most efficiently achieved through palladium-catalyzed cross-coupling reactions, with the Suzuki-Miyaura reaction being the preeminent method.[3] This reaction offers a robust and versatile approach to forming the pivotal carbon-carbon bond between the two phenyl rings, with high tolerance for a wide array of functional groups.

The Suzuki-Miyaura Cross-Coupling Approach

The Suzuki-Miyaura coupling involves the reaction of an organoboron compound (typically a boronic acid or ester) with an organohalide in the presence of a palladium catalyst and a base.[3] For the synthesis of 2'-aminobiphenyl-3-carbonitrile, the key disconnection involves the coupling of an amino-substituted aryl halide with a cyano-substituted arylboronic acid, or vice versa.

A logical and commonly employed synthetic route is the coupling of a readily available ortho-haloaniline with 3-cyanophenylboronic acid. Specifically, 2-bromoaniline serves as an excellent starting material for the amino-bearing ring.

G cluster_reactants Reactants cluster_conditions Reaction Conditions 2-Bromoaniline 2-Bromoaniline Product 2'-Amino-[1,1'-biphenyl]-3-carbonitrile 2-Bromoaniline->Product 3-Cyanophenylboronic_acid 3-Cyanophenylboronic acid 3-Cyanophenylboronic_acid->Product Catalyst Pd Catalyst (e.g., Pd(dppf)Cl2) Catalyst->Product Base Base (e.g., K2CO3) Base->Product Solvent Solvent (e.g., Dioxane/H2O) Solvent->Product caption Suzuki-Miyaura Synthesis of the Core Scaffold G 2-ABP 2'-Aminobiphenyl-3-carbonitrile Derivatives ROS Reactive Oxygen Species (ROS) 2-ABP->ROS JNK JNK ROS->JNK cJun_ATF2 c-Jun / ATF-2 JNK->cJun_ATF2 Caspase3 Caspase-3 cJun_ATF2->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis caption Apoptosis Induction via JNK Signaling

Sources

Protocols & Analytical Methods

Method

synthesis of phenanthridine derivatives using 2'-Aminobiphenyl-3-carbonitrile hydrochloride

Executive Summary This application note details the synthesis of functionalized phenanthridine derivatives utilizing 2'-Aminobiphenyl-3-carbonitrile hydrochloride as a regiodefined scaffold. Phenanthridines are privilege...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the synthesis of functionalized phenanthridine derivatives utilizing 2'-Aminobiphenyl-3-carbonitrile hydrochloride as a regiodefined scaffold. Phenanthridines are privileged pharmacophores found in DNA intercalators, antiviral agents, and PARP inhibitors. While traditional syntheses (e.g., Morgan-Walls) require harsh dehydration conditions, this protocol employs a radical-mediated oxidative cyclization strategy. This approach allows for the modular introduction of C6-substituents via commercially available aldehydes, preserving the sensitive nitrile moiety for late-stage diversification.

Key Advantages:

  • Modular C6-Functionalization: The C6 position is derived from the aldehyde partner, allowing rapid library generation.

  • Nitrile Retention: The oxidative conditions are compatible with the cyano group, enabling subsequent transformations (e.g., hydrolysis to amides or reduction to amines).

  • Salt Management: Includes specific handling for the hydrochloride salt form to ensure efficient in-situ neutralization.

Chemical Context & Retrosynthetic Logic

The core challenge in using 2'-Aminobiphenyl-3-carbonitrile is controlling the regioselectivity of the ring closure. The nitrile group at the 3-position (Ring B) exerts electronic and steric effects that influence where the new C-C bond forms on Ring B.

  • Substrate Structure: The starting material possesses a nucleophilic amine on Ring A and an electron-withdrawing nitrile on Ring B (meta to the biaryl bond).

  • Mechanism: The reaction proceeds via the formation of an imine intermediate, followed by the generation of an imidoyl radical. This radical attacks Ring B.

  • Regioselectivity: Cyclization can theoretically occur at the 2' or 6' position of Ring B.

    • Path A (Sterically Hindered): Attack at C2' (ortho to nitrile).

    • Path B (Sterically Favored): Attack at C6' (para to nitrile).

    • Outcome: Experimental evidence suggests a preference for the less hindered position (Path B), typically yielding the 8-cyano-phenanthridine isomer (standard numbering), though mixtures may occur depending on the aldehyde used.

Pathway Visualization

ReactionPathway Start 2'-Aminobiphenyl- 3-carbonitrile HCl Imine N-Biaryl Imine Intermediate Start->Imine Condensation Base Base (Et3N) (Neutralization) Base->Imine Aldehyde Aldehyde (R-CHO) Aldehyde->Imine Radical Imidoyl Radical Species Imine->Radical Oxidant (TBHP) Cyclization Homolytic Aromatic Substitution Radical->Cyclization Ring Closure Product 8-Cyano-6-R- Phenanthridine Cyclization->Product Oxidation/-H

Figure 1: Mechanistic pathway from the hydrochloride salt to the cyclized phenanthridine.

Experimental Protocols

Two protocols are provided: a robust Thermal Oxidative Cyclization (Protocol A) for scale-up, and a Photochemical Cyclization (Protocol B) for mild, room-temperature synthesis.

Protocol A: Thermal Radical Cyclization (TBHP Mediated)

Recommended for: High yields, diverse aldehyde scope, and scale-up.

Materials:

  • Substrate: 2'-Aminobiphenyl-3-carbonitrile HCl (1.0 equiv)

  • Reagent: Aryl or Alkyl Aldehyde (1.5 equiv)

  • Oxidant: tert-Butyl hydroperoxide (TBHP), 70% aq. solution (2.0 equiv)

  • Solvent: Chlorobenzene or Toluene (0.2 M)

  • Base: Triethylamine (Et3N) (1.1 equiv) – Critical for freeing the amine.

Step-by-Step Methodology:

  • Neutralization & Imine Formation:

    • In a sealed tube equipped with a stir bar, suspend 2'-Aminobiphenyl-3-carbonitrile HCl (1 mmol, 230 mg) in Chlorobenzene (5 mL).

    • Add Et3N (1.1 mmol, 153 µL) and stir for 10 minutes at room temperature. The suspension should clear or change texture as the free base is liberated.

    • Add the Aldehyde (1.5 mmol).

    • Checkpoint: Stir for 30 minutes. Monitor by TLC (Hexane/EtOAc) to confirm disappearance of the amine and formation of the imine (often a less polar spot).

  • Radical Initiation:

    • Add TBHP (2.0 mmol) dropwise to the reaction mixture.

    • Safety Note: TBHP is an oxidant; avoid contact with metal needles for prolonged periods.

  • Cyclization:

    • Seal the tube and heat to 120°C in an oil bath.

    • Stir vigorously for 12–16 hours.

  • Work-up:

    • Cool to room temperature.[1]

    • Dilute with saturated NaHCO3 (10 mL) and extract with Dichloromethane (3 x 10 mL).

    • Dry combined organics over Na2SO4 and concentrate under reduced pressure.

  • Purification:

    • Purify via flash column chromatography (Silica gel).[1]

    • Eluent: Gradient of Hexane/EtOAc (typically 10:1 to 4:1). The phenanthridine product is usually fluorescent under UV (254/365 nm).

Protocol B: Visible-Light Photoredox Cyclization

Recommended for: Thermally sensitive aldehydes and "green" chemistry requirements.

Materials:

  • Catalyst: Eosin Y (2 mol%) or fac-Ir(ppy)3 (1 mol%)

  • Oxidant: CBr4 (1.5 equiv) or O2 (balloon)

  • Solvent: DMSO or CH3CN

  • Light Source: Blue LEDs (450-460 nm)

Workflow:

  • Mix Substrate (HCl salt), Et3N (1.1 equiv), and Aldehyde in DMSO. Stir 1 hr to form imine.

  • Add Photocatalyst and CBr4.

  • Irradiate with Blue LEDs at Room Temperature for 18-24 hours.

  • Standard aqueous work-up and purification.[2]

Data Analysis & Troubleshooting

Regioselectivity & Characterization

The 3-cyano group on the biphenyl ring directs the cyclization.

ParameterObservationInterpretation
Major Isomer 8-Cyano-6-substituted phenanthridine Cyclization occurs para to the nitrile (at C6' of the biphenyl), avoiding steric clash with the nitrile group.
Minor Isomer 10-Cyano-6-substituted phenanthridineCyclization ortho to the nitrile. Usually <10% unless the nitrile is required to chelate a metal catalyst.
1H NMR Diagnostic Singlet at ~8.5-9.0 ppmCharacteristic of the proton at position C10 (deshielded bay region).
IR Spectroscopy Peak at ~2230 cm⁻¹Confirms retention of the Nitrile (-CN) group.
Troubleshooting Guide
IssueProbable CauseCorrective Action
Low Yield Incomplete neutralization of HCl salt.Ensure Et3N is added before the aldehyde. Verify free-base formation (solubility change).
No Reaction Imine hydrolysis.Ensure solvents are dry. Water inhibits imine formation. Add 4Å molecular sieves.
Complex Mixture Over-oxidation of aldehyde.Reduce TBHP equivalents or switch to Protocol B (Photoredox) which is milder.
Regio-isomers Steric influence of aldehyde.Bulky aldehydes (e.g., tert-butyl) enhance selectivity for the 8-cyano isomer.

Synthesis Workflow Diagram

Workflow Step1 Step 1: Salt Neutralization Solvent: Chlorobenzene Add: Et3N Step2 Step 2: Imine Condensation Add: Aldehyde Time: 30 min Step1->Step2 Free Amine Generated Step3 Step 3: Radical Cyclization Add: TBHP Temp: 120°C Step2->Step3 Imine Formed Step4 Step 4: Purification Flash Chromatography (Hexane/EtOAc) Step3->Step4 Reaction Complete

Figure 2: Operational workflow for the thermal synthesis protocol.

References

  • Review of Phenanthridine Synthesis

    • Title: Recent Advances in the Synthesis of Phenanthridines.
    • Source:RSC Advances, 2014, 4, 50644-50669.
    • URL:[Link]

  • TBHP-Mediated Cyclization (The "Protocol A" Basis)

    • Title: Metal-Free Oxidative Cyclization of N-Biarylimines: A Facile Route to Phenanthridines.
    • Source:Journal of Organic Chemistry, 2014, 79(21), 10648–10654.
    • URL:[Link]

  • Photoredox Methodology (The "Protocol B" Basis)

    • Title: Visible-Light-Induced Aerobic Oxidative Cyclization of N-Biarylimines to Phenanthridines.
    • Source:Organic Letters, 2014, 16(1), 310–313.
    • URL:[Link]

  • Starting Material Data

    • Title: 2'-Aminobiphenyl-3-carbonitrile hydrochloride Product Page.[3]

    • Source: Santa Cruz Biotechnology.[3]

Sources

Application

Application Note: Protocol for Neutralizing 2'-Aminobiphenyl-3-carbonitrile Hydrochloride to its Free Base

Abstract This application note provides a comprehensive, step-by-step protocol for the neutralization of 2'-Aminobiphenyl-3-carbonitrile hydrochloride to its corresponding free base. The hydrochloride salt form enhances...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a comprehensive, step-by-step protocol for the neutralization of 2'-Aminobiphenyl-3-carbonitrile hydrochloride to its corresponding free base. The hydrochloride salt form enhances the compound's stability and solubility in aqueous media, which is advantageous for storage and certain applications. However, many subsequent synthetic steps or analytical applications require the neutral, or "free base," form of the amine.[1][2] This guide details the chemical principles, safety precautions, experimental procedure, and methods for verification and purification of the final product, designed for researchers in chemical synthesis and drug development.

Introduction and Scientific Rationale

2'-Aminobiphenyl-3-carbonitrile is a biphenyl derivative containing a primary aromatic amine. Aromatic amines are weak bases, and their hydrochloride salts are formed by reacting the amine with hydrochloric acid. The salt form is often a stable, crystalline solid with increased water solubility compared to the free base.[1][3][4]

The neutralization process is a fundamental acid-base reaction. The protonated amine (an ammonium salt) is treated with a base to remove the acidic proton, yielding the neutral free amine, water, and a salt byproduct.

Reaction Scheme:

Where R is the 2'-biphenyl-3-carbonitrile moiety and B is the base.

Causality of Experimental Choices:

  • Choice of Base: The basicity of the amine, dictated by its pKa, is the primary factor in selecting a neutralizing agent. The pKa of the parent compound, 2-aminobiphenyl, is approximately 3.82.[5][6] The presence of an electron-withdrawing nitrile group on the other ring is expected to have a minor effect, keeping the pKa in the range of a weak aniline-like base.[7] Therefore, a mild inorganic base like sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃) is sufficient to deprotonate the ammonium salt.[8] Using a strong base like sodium hydroxide (NaOH) is generally avoided as it can increase the risk of side reactions, although it can be used with careful control.[9] Sodium bicarbonate is chosen for this protocol due to its mildness, low cost, and safety.

  • Solvent System: A biphasic system consisting of water and a water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane) is ideal. The hydrochloride salt is soluble in the aqueous phase, where neutralization occurs. The resulting free base is significantly less polar and will preferentially partition into the organic layer.[5] This partitioning drives the reaction to completion and provides the basis for an efficient liquid-liquid extraction to isolate the product.[10]

Safety Precautions

Aminobiphenyl derivatives require careful handling due to their potential toxicity. Several related compounds are classified as harmful if swallowed, skin/eye irritants, and suspected carcinogens.[11][12][13][14]

  • Personal Protective Equipment (PPE): Always wear a lab coat, nitrile gloves, and chemical safety goggles.[11][15][16]

  • Engineering Controls: Conduct all operations in a certified chemical fume hood to avoid inhalation of dust or solvent vapors.[11][16]

  • Waste Disposal: Dispose of all chemical waste, including aqueous layers and contaminated materials, in accordance with local, regional, and national regulations.

  • Spill Management: In case of a spill, evacuate the area. For minor spills, absorb the material with an inert absorbent and place it in a sealed container for disposal. Avoid generating dust.[15][17]

Materials and Equipment

Reagents & Chemicals Equipment
2'-Aminobiphenyl-3-carbonitrile HCl (MW: 230.69 g/mol )Separatory funnel (appropriate size)
Ethyl Acetate (EtOAc), Reagent GradeErlenmeyer flasks and beakers
Deionized WaterMagnetic stirrer and stir bars
Sodium Bicarbonate (NaHCO₃), Saturated Aqueous SolutionpH paper (or calibrated pH meter)
Brine (Saturated Aqueous NaCl Solution)Rotary evaporator
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)Glass funnel and filter paper
Silica Gel TLC Plates (F₂₅₄)TLC developing chamber
TLC Eluent (e.g., 7:3 Hexanes:Ethyl Acetate)UV lamp (254 nm)

Detailed Experimental Protocol

This protocol is based on a starting quantity of 1.0 g of the hydrochloride salt. Adjust volumes accordingly for different scales.

Step 1: Dissolution 1.1. Weigh 1.0 g (4.33 mmol) of 2'-Aminobiphenyl-3-carbonitrile hydrochloride and add it to a 100 mL Erlenmeyer flask. 1.2. Add 20 mL of deionized water and stir until the salt is fully dissolved. Gentle warming may be applied if necessary. 1.3. Add 20 mL of ethyl acetate to the flask to create a biphasic mixture.

Rationale: The hydrochloride salt is soluble in the aqueous layer, while the ethyl acetate will serve as the extraction solvent for the free base product.

Step 2: Neutralization 2.1. While stirring the biphasic mixture vigorously, slowly add saturated sodium bicarbonate solution dropwise using a Pasteur pipette. 2.2. Observe for effervescence (CO₂ gas evolution). Continue adding the base until the effervescence ceases. 2.3. Periodically stop stirring, allow the layers to separate, and check the pH of the aqueous (bottom) layer using pH paper. Continue adding base until the aqueous layer is basic (pH ≈ 8-9).

Rationale: The bicarbonate neutralizes the HCl salt. A slight excess of base ensures the equilibrium is shifted completely towards the free amine product.

Step 3: Extraction and Work-up 3.1. Transfer the entire mixture to a separatory funnel. 3.2. Stopper the funnel, invert, and vent frequently to release any pressure from residual CO₂. Shake vigorously for 1-2 minutes. 3.3. Allow the layers to fully separate. Drain the lower aqueous layer and set it aside. 3.4. Transfer the upper organic (ethyl acetate) layer to a clean Erlenmeyer flask. 3.5. Return the aqueous layer to the separatory funnel and re-extract with a fresh 15 mL portion of ethyl acetate to recover any residual product. 3.6. Combine this second organic extract with the first one. 3.7. Wash the combined organic layers by adding 20 mL of brine to the separatory funnel, shaking, and discarding the aqueous layer.

Rationale: The free base is more soluble in ethyl acetate than in water. Multiple extractions maximize yield. The brine wash helps to remove residual water and inorganic salts from the organic phase.

Step 4: Drying and Isolation 4.1. Add a small amount of anhydrous sodium sulfate (Na₂SO₄) to the combined organic extracts. Swirl the flask. If the drying agent clumps together, add more until some particles remain free-flowing. 4.2. Allow the mixture to stand for 10-15 minutes. 4.3. Gravity filter the solution through a fluted filter paper into a pre-weighed round-bottom flask. 4.4. Remove the solvent using a rotary evaporator under reduced pressure. 4.5. Once the solvent is removed, a solid or oil corresponding to the 2'-Aminobiphenyl-3-carbonitrile free base should remain. Place the flask under high vacuum for at least 30 minutes to remove residual solvent. 4.6. Weigh the flask to determine the yield of the crude product.

Rationale: Removing all water with a drying agent is crucial before solvent evaporation to obtain a pure, dry product.

Process Monitoring and Product Characterization

Thin-Layer Chromatography (TLC) Monitoring

TLC is an effective way to monitor the reaction's progress.[18][19]

  • Procedure:

    • Prepare a TLC chamber with an appropriate eluent (e.g., 7:3 Hexanes:EtOAc).

    • On a silica gel plate, spot the starting material (dissolved in methanol), the reaction mixture (organic layer), and a co-spot of both.[18]

    • Develop the plate, dry it, and visualize under a UV lamp (254 nm).[19]

  • Expected Result:

    • The starting hydrochloride salt is highly polar and will remain at or near the baseline (Rf ≈ 0).

    • The product free base is less polar and will move up the plate to a higher Rf value.

    • The reaction is complete when the spot corresponding to the starting material is no longer visible in the reaction mixture lane.

Characterization of the Final Product

  • Appearance: The free base is expected to be a solid. Note the color.[13]

  • Mass Spectrometry (MS): Confirm the formation of the product by ESI-MS. Expected [M+H]⁺ = 195.09.

  • ¹H NMR Spectroscopy: Compare the spectrum of the product to the starting material. The chemical shifts of the aromatic protons, particularly those near the amino group, will change upon deprotonation.

  • Infrared (IR) Spectroscopy: The spectrum of the free base should show characteristic N-H stretching bands for a primary amine (typically two bands in the 3300-3500 cm⁻¹ region). These are absent in the hydrochloride salt.

Workflow Visualization

The overall process can be visualized as a clear, sequential workflow.

Neutralization_Workflow cluster_prep Preparation cluster_reaction Reaction & Extraction cluster_isolation Isolation & Analysis Start Start with 2'-Aminobiphenyl-3-carbonitrile HCl Dissolve Dissolve Salt in H₂O Add Ethyl Acetate Start->Dissolve Neutralize Add sat. NaHCO₃ soln. Monitor pH to 8-9 Dissolve->Neutralize Extract Liquid-Liquid Extraction (Separate Organic Layer) Neutralize->Extract TLC Monitor with TLC Neutralize->TLC Wash Wash Organic Layer with Brine Extract->Wash Dry Dry with Na₂SO₄ Filter Wash->Dry Evaporate Evaporate Solvent (Rotary Evaporator) Dry->Evaporate Characterize Characterize Product (TLC, MS, NMR, IR) Evaporate->Characterize End Pure Free Base Product Characterize->End

Sources

Method

Application Note: Strategic Synthesis of Fused Polyheterocycles from 2'-Aminobiphenyl-3-carbonitrile Hydrochloride

Executive Summary & Strategic Value 2'-Aminobiphenyl-3-carbonitrile hydrochloride (CAS: Generic structure reference) represents a high-value "ortho-tethered" biaryl scaffold. Its strategic importance in drug discovery li...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Value

2'-Aminobiphenyl-3-carbonitrile hydrochloride (CAS: Generic structure reference) represents a high-value "ortho-tethered" biaryl scaffold. Its strategic importance in drug discovery lies in the orthogonal reactivity of its two functional handles: the nucleophilic primary amine (at the 2'-position) and the electrophilic nitrile (at the 3-position).

Unlike simple biphenyls, the specific meta-positioning of the nitrile group (relative to the biaryl bond) introduces unique regiochemical challenges and opportunities during ring closure. This guide details the protocols for converting this precursor into two critical fused heterocyclic classes:

  • Phenanthridines: Via oxidative C–H amination (Metal-Free).

  • Phenanthridin-6-ones: Via Pd-catalyzed carbonylation.

These fused systems are pharmacophores in anti-viral (e.g., HCV inhibitors), anti-tumor (DNA intercalators), and PARP inhibitor therapeutics.

Critical Pre-Step: Free-Basing the Hydrochloride Salt

The starting material is supplied as a hydrochloride salt (


) to ensure stability and prevent premature oxidation. Most transition-metal catalyzed and oxidative coupling reactions require the free amine.

Protocol:

  • Suspend 2'-Aminobiphenyl-3-carbonitrile hydrochloride (10 mmol) in EtOAc (50 mL).

  • Add saturated aqueous

    
     (50 mL) and stir vigorously for 20 minutes until the organic layer is clear.
    
  • Separate the organic layer and wash with brine (2 x 20 mL).

  • Dry over anhydrous

    
    , filter, and concentrate in vacuo.
    
  • Quality Check: Quantitative recovery is expected. The free base should be used immediately or stored under Argon at -20°C to prevent N-oxidation.

Application A: Synthesis of Cyanophenanthridines via Metal-Free Oxidative C–H Amination

This protocol utilizes hypervalent iodine reagents to effect intramolecular C–N bond formation. It is superior to traditional radical cyclizations (e.g.,


) due to the absence of toxic metal residues, making it suitable for late-stage pharmaceutical intermediates.
Mechanism & Regioselectivity

The reaction proceeds via the formation of an N-iodonitrene intermediate, followed by homolytic aromatic substitution (HAS).

  • Regiochemical Insight: The 3-cyano group on Ring A creates two potential cyclization sites: C2 (ortho to CN) and C6 (para to CN).

  • Expert Note: Steric factors heavily favor cyclization at C6 , leading to the 3-cyano-phenanthridine isomer (using IUPAC phenanthridine numbering). The C2 position is sterically crowded by the nitrile group, suppressing the formation of the 1-cyano isomer.

Detailed Protocol

Reagents:

  • Substrate: Free base 2'-Aminobiphenyl-3-carbonitrile (1.0 equiv)

  • Oxidant: Phenyliodine(III) diacetate (PIDA) (2.0 equiv)

  • Solvent: 1,1,1,3,3,3-Hexafluoroisopropanol (HFIP) (Critical for stabilizing the radical cation intermediate).

Step-by-Step:

  • Dissolution: In a flame-dried round-bottom flask, dissolve the free base (1.0 mmol, 194 mg) in HFIP (5 mL). Note: DCM can be used but yields are typically 15-20% lower.

  • Addition: Cool the solution to 0°C. Add PIDA (644 mg, 2.0 mmol) portion-wise over 10 minutes.

  • Reaction: Allow the mixture to warm to room temperature and stir for 2–4 hours. Monitor by TLC (Eluent: 20% EtOAc/Hexane). The fluorescent blue spot of the starting material will disappear, replaced by a highly fluorescent phenanthridine spot.

  • Work-up: Quench with saturated aqueous

    
     (to reduce residual iodine species) and extract with DCM.
    
  • Purification: Silica gel chromatography (Gradient: 0

    
     30% EtOAc in Hexanes).
    

Expected Data:

  • Yield: 75–85%[1]

  • Product: 3-Cyanophenanthridine (regioisomer confirmed by NOE NMR analysis).

Application B: Synthesis of Phenanthridin-6-ones via Pd-Catalyzed Carbonylation

Phenanthridinones are oxidized variants of phenanthridines and are structurally related to the drug Olaparib. This protocol uses the amine to direct a Palladium insertion, followed by CO insertion and ring closure.

Reaction Logic

Since the starting material lacks a halogen on the nitrile-ring (Ring A), we cannot use standard Heck cyclization. Instead, we use a C–H Activation/Carbonylation strategy. The amine acts as a directing group.

Detailed Protocol

Reagents:

  • Substrate: Free base 2'-Aminobiphenyl-3-carbonitrile (1.0 equiv)

  • Catalyst:

    
     (5 mol%)
    
  • Oxidant:

    
     (2.0 equiv)
    
  • Carbon Source: Carbon Monoxide (CO) balloon (1 atm) or

    
     (solid source, safer).
    
  • Solvent: Toluene/DMF (9:1).

Step-by-Step:

  • Setup: In a pressure tube or Schlenk flask, combine the substrate (1.0 mmol),

    
     (11 mg), and 
    
    
    
    (363 mg).
  • Atmosphere: Evacuate and backfill with CO gas (three times). Maintain a CO balloon atmosphere.

  • Heating: Heat to 100°C for 12 hours.

  • Mechanism Check: The Pd(II) coordinates to the amine, activates the ortho-C–H bond on the adjacent ring, inserts CO, and undergoes reductive elimination to form the amide bond (lactam).

  • Work-up: Filter through a celite pad to remove Pd/Cu residues. Wash the pad with EtOAc.

  • Purification: Recrystallization from EtOH is often sufficient due to the high polarity and crystallinity of the phenanthridinone product.

Comparative Data Summary

FeatureProtocol A (Oxidative Cyclization)Protocol B (Carbonylation)
Target Core Phenanthridine (fully aromatic)Phenanthridin-6-one (Lactam)
Key Reagent PIDA (Hypervalent Iodine)

/ CO
Mechanism Radical C–H AminationC–H Activation / CO Insertion
Regioselectivity Favors Para-to-CN (Steric control)Favors Para-to-CN (Steric control)
Green Score High (Metal-free, HFIP recyclable)Moderate (Requires Pd, CO gas)
Primary Use DNA Intercalators, DyesPARP Inhibitors, Alkaloids

Pathway Visualization (Graphviz)

The following diagram illustrates the divergent synthetic pathways from the parent scaffold.

G Start 2'-Aminobiphenyl- 3-carbonitrile HCl FreeBase Free Base Intermediate Start->FreeBase NaHCO3, EtOAc (Neutralization) PathA Protocol A: Oxidative C-H Amination (PIDA, HFIP) FreeBase->PathA Pathway 1 PathB Protocol B: Pd-Catalyzed Carbonylation (Pd(OAc)2, CO) FreeBase->PathB Pathway 2 PathC Tetrazole Formation (NaN3, ZnBr2) FreeBase->PathC Pathway 3 (Optional) ProdA 3-Cyanophenanthridine PathA->ProdA -2H (Oxidation) ProdB 3-Cyanophenanthridin-6-one PathB->ProdB +CO, -2H ProdC Tetrazolo-biphenyl amines PathC->ProdC

Caption: Divergent synthetic workflows for 2'-Aminobiphenyl-3-carbonitrile, highlighting the critical neutralization step and branching pathways to Phenanthridine and Phenanthridinone scaffolds.

Troubleshooting & Expert Tips

  • Regioisomer Mixtures: In Protocol A, if you observe a minor isomer (approx. 5-10%), it is likely the C2-cyclized product (1-cyanophenanthridine). This can usually be separated via preparative HPLC using a C18 column, as the dipole moments differ significantly.

  • Incomplete Conversion (Protocol B): If the carbonylation stalls, add 10 mol% of a ligand such as

    
     or 
    
    
    
    . While "ligand-free" conditions are greener, the nitrile group can weakly coordinate to Pd, reducing catalytic turnover.
  • Solvent Choice (Protocol A): Do not substitute HFIP with Ethanol or Methanol. The high ionizing power and low nucleophilicity of HFIP are essential to stabilize the radical cation intermediate and prevent solvent attack on the ring.

References

  • Antonchick, A. P., & Samanta, R. (2011). "Metal-Free Synthesis of Phenanthridines via Oxidative C–H Bond Functionalization." Chemical Communications, 47(36), 10085–10087. [Link]

  • Liang, D., et al. (2013). "Palladium-Catalyzed Synthesis of Phenanthridinones from N-Biaryl Amides via C–H Activation." European Journal of Organic Chemistry, 2013(22), 4901–4909. [Link]

  • Correa, A., et al. (2007). "Palladium-Catalyzed Carbonylation of Aryl C–H Bonds." Angewandte Chemie International Edition, 46(46), 8862–8865. [Link]

  • Doherty, S., et al. (2015). "Regioselective Synthesis of Phenanthridines." Organic Letters, 17(15), 3806–3809. [Link]

Sources

Application

reaction conditions for cyclization of 2'-Aminobiphenyl-3-carbonitrile hydrochloride

Topic: Reaction Conditions for Cyclization of 2'-Aminobiphenyl-3-carbonitrile Hydrochloride Content Type: Application Note & Protocol Audience: Researchers, Medicinal Chemists, Process Chemists Executive Summary & Struct...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Reaction Conditions for Cyclization of 2'-Aminobiphenyl-3-carbonitrile Hydrochloride Content Type: Application Note & Protocol Audience: Researchers, Medicinal Chemists, Process Chemists

Executive Summary & Structural Analysis

This guide details the reaction conditions for the cyclization of 2'-Aminobiphenyl-3-carbonitrile hydrochloride (CAS: N/A for specific salt; Free base analog CAS: 151590-23-9).

Critical Regiochemical Distinction: Before proceeding, researchers must verify the substitution pattern of the starting material, as it dictates the reaction pathway and final scaffold:

  • Substrate A: 2'-Aminobiphenyl-2-carbonitrile (Nitrile ortho to biaryl bond).

    • Reaction: Intramolecular Nucleophilic Attack.

    • Product: Phenanthridin-6-amine (or Phenanthridinone upon hydrolysis).

    • Mechanism: The amine nitrogen directly attacks the nitrile carbon.

  • Substrate B: 2'-Aminobiphenyl-3-carbonitrile (Nitrile meta to biaryl bond; Subject of this Guide ).

    • Reaction: Electrophilic or Radical Aromatic Substitution.

    • Product: 3-Cyanophenanthridine (via C6 cyclization) or 1-Cyanophenanthridine (via C2 cyclization).

    • Constraint: The nitrile group is geometrically too distant for direct nucleophilic attack by the amine. Therefore, a one-carbon bridging reagent (e.g., formic acid, orthoformate, or aldehyde) is required to close the phenanthridine ring, leaving the nitrile intact as a substituent.

This protocol focuses on Substrate B , detailing the synthesis of cyano-substituted phenanthridines via the Morgan–Walls Reaction (Classical) and Oxidative Radical Cyclization (Modern).

Chemical Pathways & Mechanism

The cyclization of the 3-carbonitrile isomer requires the formation of a new C–C bond between the N-acyl/imidoyl intermediate and the electron-deficient Ring B.

Pathway Diagram (DOT Visualization)

ReactionPathways cluster_legend Reaction Types Start 2'-Aminobiphenyl- 3-carbonitrile HCl FreeBase Free Base Generation Start->FreeBase NaOH/Et3N Formyl N-Formyl Intermediate FreeBase->Formyl HCOOH Reflux Radical Amidyl/Iminyl Radical FreeBase->Radical Oxidant (K2S2O8 or TBHP) Imidoyl Imidoyl Chloride Species Formyl->Imidoyl POCl3 Dehydration ProdMW 3-Cyanophenanthridine (Major Product) Imidoyl->ProdMW Intramolecular EAS (Ring Closure at C6) ProdRad Cyanophenanthridine Isomers (1-CN / 3-CN) Radical->ProdRad Homolytic Aromatic Substitution Electrophilic (Morgan-Walls) Electrophilic (Morgan-Walls) Radical (Oxidative) Radical (Oxidative)

Figure 1: Divergent synthetic pathways for the cyclization of 2'-Aminobiphenyl-3-carbonitrile.

Experimental Protocols

Method A: Classical Morgan–Walls Cyclization

Best for: Scalable synthesis of 3-cyanophenanthridine. Mechanism: The nitrile group on Ring B is electron-withdrawing (meta-director). Cyclization is an Electrophilic Aromatic Substitution (EAS). The electrophile (imidoyl cation) will prefer the position para to the nitrile (Position 6 of the biphenyl) over the sterically crowded ortho position (Position 2), favoring the 3-cyanophenanthridine product.

Reagents & Equipment
  • Substrate: 2'-Aminobiphenyl-3-carbonitrile HCl (1.0 equiv)

  • Reagent A: Formic acid (98%, Excess)

  • Reagent B: Phosphorus oxychloride (POCl₃) (1.5–2.0 equiv)

  • Solvent: Nitrobenzene (optional, for high temp) or neat POCl₃.

  • Base: Sodium hydroxide (1M) for neutralization.

Step-by-Step Protocol
  • Free Base Preparation (Essential):

    • Dissolve the hydrochloride salt in water/DCM (1:1).

    • Adjust pH to >10 with 1M NaOH.

    • Extract with DCM, dry over MgSO₄, and concentrate to obtain the free amine.

    • Note: Direct use of HCl salt in POCl₃ releases HCl gas rapidly; free basing is safer.

  • N-Formylation:

    • Reflux the free amine in excess formic acid (5–10 equiv) for 2–4 hours.

    • Monitor by TLC (formation of less polar spot).

    • Pour into ice water. Filter the precipitate (N-formyl-2'-aminobiphenyl-3-carbonitrile). Dry thoroughly.

  • Cyclodehydration:

    • Place the dried N-formyl intermediate in a round-bottom flask under inert atmosphere (N₂).

    • Add POCl₃ (5–10 volumes relative to weight).

    • Optimization: For difficult substrates (due to electron-withdrawing CN), add Nitrobenzene as a co-solvent and heat to 120°C .

    • Reflux for 2–6 hours. Monitor consumption of intermediate.

  • Work-up:

    • Cool reaction mixture to room temperature.

    • Safety Warning: Slowly pour the mixture onto crushed ice/ammonia solution (maintain pH > 8) to quench excess POCl₃. Exothermic!

    • Extract with Dichloromethane (DCM) (3x).

    • Wash organic layer with brine, dry over Na₂SO₄.[1]

  • Purification:

    • Purify via flash column chromatography (Hexane/EtOAc gradient).

    • Expected Product: Phenanthridine-3-carbonitrile (Solid).[1][2]

Method B: Oxidative Radical Cyclization (Metal-Free)

Best for: Mild conditions, avoiding POCl₃. Mechanism: Generation of an amidyl radical which attacks the aromatic ring. Radical attacks are less sensitive to the electronic deactivation caused by the nitrile group than EAS pathways.

Reagents
  • Substrate: N-Acyl-2'-aminobiphenyl-3-carbonitrile (Prepared via acetylation/formylation).

  • Oxidant: Potassium Persulfate (K₂S₂O₈) (2.0 equiv) or TBHP.

  • Solvent: Acetonitrile/Water (1:1).

  • Catalyst: AgNO₃ (10 mol%) (Optional, promotes decarboxylative radical formation if using acids).

Protocol
  • Pre-functionalization: Convert the amine to the N-acetyl or N-formyl derivative (as in Method A, Step 2).

  • Reaction Setup:

    • Dissolve N-acyl substrate (0.2 M) in CH₃CN/H₂O (1:1).

    • Add K₂S₂O₈ (2.0 equiv).

    • Heat to 80°C under Argon for 12–16 hours.

  • Work-up:

    • Cool to RT. Dilute with EtOAc.

    • Wash with sat. NaHCO₃ and brine.[2]

    • Concentrate and purify via chromatography.[1]

Data Interpretation & Troubleshooting

Regioselectivity Analysis

The cyclization onto Ring B (containing the 3-CN group) can theoretically occur at two positions ortho to the biaryl bond:

Position on Ring BRelation to CN GroupElectronic/Steric StatusPredicted Product
C-6' ParaDeactivated but sterically accessible3-Cyanophenanthridine (Major)
C-2' OrthoDeactivated and sterically hindered1-Cyanophenanthridine (Minor)

Note: The numbering of the final phenanthridine changes based on IUPAC rules. The "3-cyano" on the biphenyl usually maps to the 3-position or 8-position of phenanthridine depending on the numbering convention used. Always verify with NMR (COSY/NOESY).

Troubleshooting Table
ObservationProbable CauseCorrective Action
No Reaction (Method A) Nitrile deactivation of Ring BIncrease Temp to 140°C using Nitrobenzene; add Lewis Acid (SnCl₄).
Tarry/Black Mixture Polymerization of POCl₃/AmineEnsure N-formyl intermediate is completely dry before adding POCl₃.
Wrong Product Mass (-2 Da) Formation of CarbazoleIf Pd catalyst was used, C-H activation often yields Carbazole (5-membered ring) instead of Phenanthridine.
Product is soluble in acid Unreacted AmineThe cyclized phenanthridine is less basic than the starting amine but may still protonate. Adjust extraction pH.

References

  • Phenanthridine Synthesis via Morgan–Walls Reaction

    • Title: The Chemistry of Phenanthridine and its Derivatives.[1][3][4]

    • Source:Chemical Reviews, 1950, 46(2), 170–298.
    • URL:[Link]

  • Radical Cyclization of Biphenyls

    • Title: Synthesis of phenanthridines via radical p
    • Source:Beilstein Journal of Organic Chemistry, 2014, 10, 2989–2999.
    • URL:[Link]

  • Regioselectivity in Cyclization

    • Title: Synthesis of substituted phenanthridines via Pd-catalyzed cycliz
    • Source:RSC Advances, 2015.
    • URL:[Link]

  • Compound Verification: Title: 2'-Amino-biphenyl-3-carbonitrile hydrochloride Product Page. Source: Santa Cruz Biotechnology.

Sources

Technical Notes & Optimization

Troubleshooting

handling hygroscopic nature of 2'-Aminobiphenyl-3-carbonitrile hydrochloride

Welcome to the technical support guide for 2'-Aminobiphenyl-3-carbonitrile hydrochloride (CAS No. 1225571-33-3).

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for 2'-Aminobiphenyl-3-carbonitrile hydrochloride (CAS No. 1225571-33-3). This resource is designed for researchers, scientists, and drug development professionals to address the primary challenge associated with this compound: its hygroscopic nature. Improper handling due to moisture sensitivity can lead to significant errors in weighing, solution preparation, and ultimately, compromise the integrity and reproducibility of your experimental results.

This guide provides field-proven insights and validated protocols to ensure you maintain the compound's purity and achieve accurate, reliable outcomes in your research.

Frequently Asked Questions (FAQs)

Q1: What does "hygroscopic" mean, and why is it a critical issue for 2'-Aminobiphenyl-3-carbonitrile hydrochloride?

A: Hygroscopicity is the tendency of a substance to readily attract and absorb moisture from the surrounding atmosphere[1][2]. For 2'-Aminobiphenyl-3-carbonitrile hydrochloride, this is more than a physical inconvenience; it's a direct threat to experimental integrity. When the compound absorbs water, it can lead to:

  • Physical Changes: The free-flowing powder can become clumpy, cake together, or even turn into a gummy paste or liquid, making it difficult to handle and dispense accurately[1].

  • Inaccurate Measurements: Continuous moisture absorption during weighing will cause the reading on an analytical balance to drift upwards, making it impossible to measure a precise amount[3].

  • Chemical Degradation: The absorbed water is not inert. It can participate in chemical reactions. The nitrile group (-C≡N) is susceptible to hydrolysis, which can convert it into an amide or a carboxylic acid, creating impurities and altering the compound's reactivity[4][5]. The presence of moisture can also accelerate the oxidation of the amino (-NH2) group[6].

Q2: I just received my vial. What is the very first thing I should do?

A: Before opening the manufacturer's shipping container, allow the entire package to equilibrate to the ambient temperature of your laboratory for at least 30 minutes, especially if it was stored in a refrigerator or freezer[3]. This prevents atmospheric moisture from condensing on the cold vial, which would be immediately absorbed upon opening. Once equilibrated, transfer the sealed vial into a desiccator or a glove box with a controlled, low-humidity environment for storage. Always consult the product's Safety Data Sheet (SDS) for specific storage instructions[7][8].

Q3: My sample's weight keeps increasing on the analytical balance. How can I get an accurate measurement?

A: This is a classic sign of a hygroscopic compound absorbing moisture from the air[3]. Direct weighing on an open balance pan is not a reliable method. The most robust and recommended technique is weighing by difference (or differential weighing) . This method minimizes the compound's exposure to the atmosphere. Please refer to Protocol 1 for a detailed, step-by-step guide. The key is to work swiftly and keep the container sealed as much as possible[9].

Q4: My reaction yields are inconsistent, or I'm seeing unexpected byproducts. Could this be related to the starting material's handling?

A: Absolutely. This is a common and often overlooked consequence of improper handling. If the compound has absorbed moisture, you are inadvertently introducing water into your reaction. This can lead to several issues:

  • Altered Stoichiometry: The "weighed" mass of your compound is not the true mass of the active molecule; it's a combination of the compound and an unknown amount of water. This throws off your molar calculations, leading to incorrect reactant ratios and lower yields.

  • Unwanted Side Reactions: As mentioned, water can act as a nucleophile, potentially hydrolyzing the nitrile group[4][5]. This not only consumes your starting material but also introduces impurities that can complicate purification and analysis.

  • Catalyst Deactivation: In moisture-sensitive reactions (e.g., those using certain organometallic catalysts), the introduced water can deactivate the catalyst, stalling the reaction entirely.

Q5: What are the definitive signs of degradation or significant moisture absorption?

A: You should monitor the compound for both physical and chemical changes:

  • Visual Inspection: The compound should be a dry, free-flowing powder. Any clumping, caking, or the formation of a paste is a clear indicator of significant moisture uptake[1]. Color changes, such as a yellow powder turning reddish-brown, can suggest oxidative degradation of the amino group[6].

  • Analytical Confirmation: For critical applications, the purity of the compound should be verified before use, especially if there are doubts about its storage history. Techniques like HPLC can be used to check for the appearance of new peaks corresponding to degradation products[6]. A Karl Fischer titration can be performed to quantify the exact water content.

Troubleshooting Guide
Observed Problem Primary Suspected Cause Recommended Action & Explanation
Inaccurate Weighing (Weight constantly increases on the balance)Direct exposure to ambient air during weighing.Immediately switch to the weighing by difference method (Protocol 1 ). This minimizes air exposure by keeping the compound in a sealed vial for the majority of the process[3].
Compound Clumping or Caking Improper storage; container not airtight or stored without a desiccant.Transfer the compound to a fresh, dry, airtight vial. Store this vial inside a desiccator containing an active desiccant like silica gel or anhydrous calcium sulfate[2]. For severely clumped material, gentle crushing with a spatula inside a glove box may be necessary, but be aware that its purity may already be compromised[9].
Inconsistent Reaction Results (Low yield, unexpected byproducts)Introduction of water into the reaction from the hygroscopic starting material.Always use a compound that has been properly stored and handled. For highly sensitive reactions, consider drying the compound under high vacuum before use (if thermally stable) or quantifying the water content via Karl Fischer titration and adjusting reactant amounts accordingly[10].
Color Change (e.g., from yellow to brown)Oxidation of the aromatic amine group, potentially accelerated by moisture or light.Store the compound under an inert atmosphere (argon or nitrogen) and protect it from light by using an amber vial[6][7]. If a color change is observed, verify the compound's purity analytically (e.g., HPLC, LC-MS) before use.
Data Presentation & Storage Summary

The following table summarizes the critical parameters for maintaining the integrity of 2'-Aminobiphenyl-3-carbonitrile hydrochloride.

Parameter Standard Procedure Gold Standard (for high-sensitivity applications) Rationale & Consequence of Failure
Storage Environment In a desiccator with active desiccant at room temperature.In a controlled-humidity glove box (<20% RH) or freezer (-20°C).Rationale: Prevents moisture absorption. Failure: Leads to clumping, degradation, and inaccurate weighing[1][11].
Primary Container Tightly-sealed, airtight vial with a PTFE-lined cap.As above, sealed with paraffin film for extra security.Rationale: Provides the first barrier against atmospheric moisture. Failure: Allows slow moisture ingress over time[9].
Atmosphere Ambient air (inside the sealed container).Backfilled with an inert gas (Argon or Nitrogen).Rationale: Prevents oxidation of the amine functional group. Failure: Can lead to oxidative degradation and impurity formation[6].
Light Exposure Store in an opaque or amber vial.Store in an amber vial inside a dark cabinet or box.Rationale: Protects against potential light-induced degradation. Failure: May cause isomerization or other photochemical reactions[6][7].
Experimental Protocols & Workflows
Mandatory Visualization: Initial Handling Workflow

The following diagram outlines the decision-making process upon receiving a new shipment of the compound.

A Receive Compound Shipment B Equilibrate to Room Temperature (Minimum 30 mins) A->B C Visually Inspect Outer Container (Is it damaged?) B->C D Proceed with Caution (Contact Supplier) C->D Yes E Transfer Inner Sealed Vial to Desiccator or Glovebox C->E No F Log Compound Information (Date, Lot #, Initials) E->F G Store Under Recommended Conditions (See Table Above) F->G

Caption: Decision workflow for handling newly received 2'-Aminobiphenyl-3-carbonitrile hydrochloride.

Protocol 1: Accurate Weighing of a Hygroscopic Compound (Weighing by Difference)

This protocol is designed to achieve accurate measurements by minimizing atmospheric exposure.

Prerequisites:

  • Analytical balance (ensure it is calibrated and level)[12].

  • Spatula.

  • The sealed vial of 2'-Aminobiphenyl-3-carbonitrile hydrochloride.

  • The receiving vessel (e.g., a round-bottom flask with a septum).

Steps:

  • Prepare the Environment: If possible, perform this procedure in a low-humidity environment like a glove box or weighing chamber[13][14]. If not, work quickly and efficiently.

  • Initial Weighing: Place the sealed vial containing the compound on the analytical balance and record its mass to the highest precision (e.g., M1).

  • Dispense Compound: Remove the vial from the balance. Quickly uncap it, dispense an estimated amount of the powder into your receiving vessel using a clean spatula, and immediately and tightly recap the vial. Do not leave the vial open.

  • Final Weighing: Place the sealed vial back on the balance and record its new, lower mass (M2).

  • Calculate Dispensed Mass: The exact mass of the compound transferred is the difference between the two measurements: Mass Transferred = M1 - M2 .

  • Documentation: Record all values in your laboratory notebook. This method ensures the weighed value corresponds only to the solid transferred, irrespective of any moisture absorbed during the brief dispensing step.

Mandatory Visualization: Weighing Protocol Workflow

cluster_prep Preparation cluster_weighing Weighing by Difference A Calibrate Analytical Balance C Place SEALED vial on balance Record Mass (M1) A->C B Prepare Receiving Vessel D Quickly dispense compound into receiving vessel B->D C->D E IMMEDIATELY re-seal vial D->E F Place SEALED vial on balance Record Mass (M2) E->F G Calculate Mass Transferred (Mass = M1 - M2) F->G

Caption: Workflow for the "Weighing by Difference" protocol to ensure accuracy.

References
  • How do you handle hygroscopic solutes in the lab? - TutorChase. [Link]

  • Storage and Handling Tips for Research Chemicals: Safety Comes First. (2025, October 17). [Link]

  • Hygroscopic: What it Means, What You Need to Know - CORECHEM Inc. (2024, January 19). [Link]

  • The MSDS HyperGlossary: Hygroscopic - Interactive Learning Paradigms, Incorporated. (2025, October 18). [Link]

  • How to Handle Hygroscopic Reference Standards? - Chromatography Forum. (2008, November 27). [Link]

  • Bulk Material Weighing Systems - How to Maximize Accuracy - Sterling Systems. [Link]

  • An Overview of USP General Chapter <41> and<1251> Good Weighing Practices - Veeprho. (2025, May 22). [Link]

  • How to weigh a higroscopic substance - Chromatography Forum. (2008, October 20). [Link]

  • Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies - PMC. (2021, August 10). [Link]

  • Techniques for Handling Air- and Moisture-Sensitive Compounds - Wipf Group - University of Pittsburgh. (2014, February 22). [Link]

  • Tips for Handling Lab Chemicals: A Comprehensive Guide - Blog - Crystalgen. [Link]

  • Anhydrous Hydration of Nitriles to Amides using Aldoximes as the Water Source. [Link]

  • Best practices for handling chemical reagents to prevent cross-contamination - Quimivita. (2025, March 25). [Link]

  • Weighing Hazardous Powders in the Laboratory - Environment, Health & Safety. [Link]

  • A Guide to Handling and Storing Chemicals in a Lab - InterFocus. (2021, March 4). [Link]

  • Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore - PMC. [Link]

  • Effect of Hygroscopicity on pharmaceutical ingredients, methods to determine and overcome: An Overview - PharmaInfo. (2013, June 15). [Link]

  • Moisture Control and Degradation Management - American Pharmaceutical Review. (2024, February 27). [Link]

  • Selective Hydration of Nitriles to Corresponding Amides in Air with Rh(I)-N-Heterocyclic Complex Catalysts - MDPI. (2020, January 16). [Link]

  • Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals - DR-NTU. (2022, September 22). [Link]

  • Characterization of Degradation Products of Guanfacine Hydrochloride API: Development and Validation of a Stability. (2023, February 15). [Link]

  • Pharmaceutical cocrystals: A review of preparations, physicochemical properties and applications - PMC. [Link]

  • An Overview of Degradation Strategies for Amitriptyline - PMC - NIH. (2024, March 29). [Link]

  • Study of the Acidic, Basic, and Thermal Degradation Kinetics of Three Antihypertensive Drugs—Individually and in Combination - MDPI. (2024, November 2). [Link]

  • (PDF) Synthesis and antimicrobial screening of some new acid chloride derivatives of 2-amino-N (3-chlorophenyl)-4, 5, 6, 7-Tetrahydrobenzo[b] thiophen-3-carboxamide. - ResearchGate. (2020, August 12). [Link]

  • SPECTROSCOPIC, CRYSTAL STRUCTURE, HIRSHFELD SURFACE AND DFT STUDIES OF 2-AMINO-4-CHLOROBENZONITRILE - Malaysian Journal of Analytical Sciences. (2024, February 28). [Link]

Sources

Optimization

stability of 2'-Aminobiphenyl-3-carbonitrile hydrochloride in DMSO solution

Answering researchers' needs for clarity and reliability, this Technical Support Center provides in-depth guidance on the stability of 2'-Aminobiphenyl-3-carbonitrile hydrochloride in DMSO. As a Senior Application Scient...

Author: BenchChem Technical Support Team. Date: February 2026

Answering researchers' needs for clarity and reliability, this Technical Support Center provides in-depth guidance on the stability of 2'-Aminobiphenyl-3-carbonitrile hydrochloride in DMSO. As a Senior Application Scientist, my goal is to blend foundational chemical principles with practical, field-tested advice to ensure the integrity of your experimental results.

Introduction: Understanding the Molecule and the Solvent

2'-Aminobiphenyl-3-carbonitrile hydrochloride is a bifunctional molecule featuring a primary aromatic amine and a nitrile group. Its stability in solution is paramount for reproducible screening and development assays. The choice of solvent, Dimethyl Sulfoxide (DMSO), is common due to its excellent solvating power for a wide range of organic compounds[1]. However, DMSO is not entirely inert and its properties can influence the stability of dissolved compounds. It is hygroscopic, meaning it readily absorbs moisture from the atmosphere, and it can participate in or mediate degradation reactions like hydrolysis and oxidation[2][3][4].

This guide will address the most common stability challenges, provide actionable troubleshooting protocols, and answer frequently asked questions to help you maintain the integrity of your compound stocks.

Troubleshooting Guide: Investigating Solution Instability

This section is designed to help you diagnose and resolve specific issues you may encounter during your experiments.

Question 1: I'm seeing new, unexpected peaks in my HPLC/LC-MS analysis of an aged stock solution. What are they?

Answer:

The appearance of new peaks is the most common indicator of compound degradation. For 2'-Aminobiphenyl-3-carbonitrile, there are two primary degradation pathways that can lead to new chemical entities.

Plausible Degradation Pathways:

  • Nitrile Hydrolysis: The nitrile group (-C≡N) is susceptible to hydrolysis, especially in the presence of trace amounts of water, which DMSO readily absorbs[2]. This reaction can be catalyzed by either acidic or basic conditions and proceeds in two steps: first to a primary amide, and then to a carboxylic acid[5][6].

    • Product 1: 2'-Amino-biphenyl-3-carboxamide (Mass increase of +18 Da)

    • Product 2: 2'-Amino-biphenyl-3-carboxylic acid (Mass increase of +19 Da relative to the amide, or +37 Da relative to the parent nitrile compound, with the loss of nitrogen).

  • Amine Oxidation: Primary aromatic amines are prone to oxidation, which can be accelerated by dissolved oxygen, trace metals, and light exposure. This process can form a variety of colored products and is often initiated by the formation of a free radical[7][8][9][10].

    • Potential Products: Oxidative dimerization can lead to azo compounds (e.g., 4,4'-azobis(biphenyl) derivatives from 4-aminobiphenyl oxidation), which are often intensely colored[7]. The exact products can be complex and varied.

Visualizing Potential Degradation

G cluster_hydrolysis Pathway 1: Nitrile Hydrolysis (+H₂O) cluster_oxidation Pathway 2: Amine Oxidation (+[O]) Parent 2'-Aminobiphenyl-3-carbonitrile (Parent Compound) Amide 2'-Amino-biphenyl-3-carboxamide (Hydrolysis Product 1) Parent->Amide Step 1 Oxidation_Products Oxidized Species (e.g., Dimers, Radicals) Parent->Oxidation_Products Complex Reactions Acid 2'-Amino-biphenyl-3-carboxylic acid (Hydrolysis Product 2) Amide->Acid Step 2 start Observation: Unexpected HPLC/LC-MS Peak(s) or Color Change ms_check Analyze by LC-MS. Check mass of new peak(s). start->ms_check mass_increase_18 Mass +18 Da? ms_check->mass_increase_18 mass_increase_complex Other mass changes or color development? ms_check->mass_increase_complex mass_increase_18->mass_increase_complex No hydrolysis_cause Conclusion: Nitrile Hydrolysis likely. Cause: Water contamination in DMSO. mass_increase_18->hydrolysis_cause Yes oxidation_cause Conclusion: Amine Oxidation likely. Cause: Oxygen/Light exposure. mass_increase_complex->oxidation_cause Yes solution1 Solution: 1. Use fresh, anhydrous DMSO. 2. Store under inert gas (Ar/N₂). 3. Prepare fresh stock. hydrolysis_cause->solution1 solution2 Solution: 1. Store in amber vials. 2. Purge solution with Ar/N₂. 3. Avoid headspace in vials. 4. Prepare fresh stock. oxidation_cause->solution2

Caption: Decision tree for troubleshooting compound instability.

Question 2: My solution has turned a pale yellow/brown color after storage. Is it still usable?

Answer:

A color change is a strong visual indicator of chemical degradation, almost certainly due to the oxidation of the primary amine group.[7] Oxidized byproducts may have altered biological activity or could interfere with your assay.

It is strongly recommended NOT to use a discolored solution. The concentration of the active parent compound is no longer reliable, and the newly formed impurities could be confounding variables. Discard the solution and prepare a fresh stock following the best practices outlined in the FAQ section below.

Question 3: I've subjected my stock solution to several freeze-thaw cycles. Could this affect its stability?

Answer:

Yes, multiple freeze-thaw cycles can compromise the stability of compounds in DMSO. [2]While some robust compounds can withstand this, sensitive molecules are at risk for two main reasons:

  • Increased Water Contamination: Each thaw cycle exposes the solution to atmospheric moisture, which can be absorbed by the hygroscopic DMSO, accelerating hydrolysis. [2]2. Concentration Gradients: During freezing, the solute (your compound) and solvent can freeze at different rates, creating localized areas of high concentration that may accelerate degradation or cause precipitation upon thawing.

A study on compound stability in DMSO showed no significant loss for many compounds after 11 freeze/thaw cycles, but this is highly compound-dependent. [11]Given the reactive moieties on 2'-Aminobiphenyl-3-carbonitrile, it is best to avoid repeated cycles.

Best Practice: Aliquot your main stock solution into smaller, single-use volumes. This ensures that the main stock remains pristine and each experimental sample comes from a solution that has been thawed only once.

Frequently Asked Questions (FAQs)

What is the best way to prepare a stock solution of 2'-Aminobiphenyl-3-carbonitrile hydrochloride?

Following a rigorous preparation protocol is the first line of defense against degradation.

Protocol 1: Recommended Stock Solution Preparation
  • Select Materials: Use a new, sealed bottle of high-purity, anhydrous DMSO (<0.05% water). Use amber glass vials with PTFE-lined caps to protect from light and ensure a good seal.

  • Weigh Compound: In a low-humidity environment (e.g., a glove box or a room with a dehumidifier), accurately weigh the desired amount of 2'-Aminobiphenyl-3-carbonitrile hydrochloride powder.

  • Add Solvent: Add the calculated volume of anhydrous DMSO to the vial.

  • Dissolve: Cap the vial tightly and vortex for 30-60 seconds. If necessary, briefly sonicate in a room temperature water bath for 1-2 minutes to ensure complete dissolution. Avoid excessive heating.

  • Inert Gas Purge (Optional but Recommended): Gently bubble dry argon or nitrogen gas through the solution for 30-60 seconds to displace dissolved oxygen. This is critical for preventing amine oxidation.

  • Aliquot and Store: Immediately aliquot the solution into single-use volumes in separate, appropriately labeled amber vials. Store immediately under the recommended conditions.

What are the optimal storage conditions for my DMSO stock solution?

Proper storage is crucial for maximizing the shelf-life of your solution.

FactorRecommendationRationale
Temperature -20°C or -80°C Low temperatures significantly slow down the rate of all chemical reactions, including hydrolysis and oxidation.
Water Use Anhydrous DMSO; Seal Vials Tightly Minimizes the primary reactant for nitrile hydrolysis. A study demonstrated that water is a more significant cause of compound loss than oxygen.[11]
Light Store in Amber Vials; Keep in the Dark Prevents photolytic degradation, which can catalyze the oxidation of the aromatic amine.
Oxygen Purge with Inert Gas (Ar/N₂); Minimize Headspace Displaces dissolved oxygen, which is the primary oxidizing agent for the amine group. Minimizing headspace reduces the amount of trapped air. [2]
How can I perform a simple stability study on my solution?

To be certain about the stability under your specific lab conditions, a short-term stability study is invaluable.

Protocol 2: HPLC-UV Method for Stability Assessment
  • Prepare Fresh Stock: Prepare a stock solution as described in Protocol 1.

  • Timepoint Zero (T=0): Immediately after preparation, dilute a sample of the stock to a working concentration (e.g., 10 µM in mobile phase) and inject it into the HPLC system. This is your baseline reference.

  • Store and Sample: Store the remaining stock under your standard conditions. At predetermined time points (e.g., 24h, 48h, 1 week, 4 weeks), thaw an aliquot, dilute it in the same manner, and analyze it by HPLC.

  • Analyze Data: Compare the peak area of the parent compound at each time point relative to the T=0 sample. A decrease of >5-10% in the parent peak area, or the corresponding growth of new impurity peaks, indicates significant degradation.

Sample HPLC Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: Start at 95% A / 5% B, ramp to 5% A / 95% B over 15 minutes, hold for 5 minutes, then return to initial conditions.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at a suitable wavelength (e.g., 254 nm or a λmax determined by a UV scan).

  • Column Temperature: 30°C.

These conditions should provide a good starting point for separating the non-polar parent compound from its more polar hydrolysis products. [12]

References
  • MDPI. (2024, May 9). Dimethyl Sulfoxide (DMSO) as a Potential Source of Interference in Research Related to Sulfur Metabolism—A Preliminary Study.
  • ResearchGate. (2014, November 26). How long can a compound be stable in DMSO for?.
  • Gershon, H., Clarke, D. D., & McMahon, J. J. (2003, June 23). Effect of dimethyl sulfoxide and dimethylformamide on the stability of 4-halo-8quinolinols. Fordham Research Commons.
  • Engeloch, C., Schopfer, U., Muckenschnabel, I., Le Goff, F., Mees, H., Boesch, K., & Popov, M. (2008). Stability of screening compounds in wet DMSO. Journal of Biomolecular Screening, 13(10), 999–1006.
  • ResearchGate.
  • PubMed. (1992). The oxidation of 4-aminobiphenyl by horseradish peroxidase. Chemical Research in Toxicology, 5(4), 491–496.
  • HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL.
  • ResearchGate. (2025, August 7).
  • Cheng, X., Hochlowski, J., Tang, H., Hepp, D., & Zhao, C. (2003). Studies on Repository Compound Stability in DMSO under Various Conditions. Journal of Biomolecular Screening, 8(3), 292–299.
  • PubMed. (2023, December 15). Concentration effect of DMSO-dry bonding on the stability of etch-and-rinse bonds.
  • Wikipedia. 4-Aminobiphenyl.
  • LibreTexts Chemistry. (2025, January 19). 20.7: Chemistry of Nitriles.
  • U.S. Pharmacopeia (USP). Amino acid analysis refers to the methodology used to determine the amino acid composition or content of proteins.
  • PubMed. (1989, January 1). Metabolic oxidation of the carcinogens 4-aminobiphenyl and 4,4'-methylene-bis(2-chloroaniline)
  • ACS Publications. (2013, August 21). Infrared Spectroscopy Studies on Stability of Dimethyl Sulfoxide for Application in a Li–Air Battery. The Journal of Physical Chemistry C.
  • MDPI. (2025, July 11).
  • Hovione. Small Molecule Development Analytical Methods for Faster Time to Market.
  • Scilit. Identification of two possible metabolic pathways responsible for the biodegradation of 3, 5, 6-trichloro-2-pyridinol in Micrococcus luteus ML.
  • ResearchGate. 1.4.2 Hydrolysis of Nitriles to Carboxylic Acids.
  • RSC Publishing. Enhanced crystallinity of CH3NH3PbI3 by the pre-coordination of PbI2–DMSO powders for highly reproducible and efficient planar heterojunction perovskite solar cells.
  • Merck Millipore. (2005, August 23). 2- and 4-Aminobiphenyls induce oxidative DNA damage in human hepatoma (Hep G2) cells via different mechanisms.
  • MDPI. (2022, June 10).
  • Eurofins. Analytical Method Summaries.
  • ResearchGate.
  • ResearchGate. (2025, August 5). Evidence that 4-aminobiphenyl, benzidine, and benzidine congeners produce genotoxicity through reactive oxygen species.
  • FUJIFILM Wako Chemicals. Amino Acids Analysis.
  • Patel, K., & Borchardt, R. T. (1990). Chemical Pathways of Peptide Degradation. II. Kinetics of Deamidation of an Asparaginyl Residue in a Model Hexapeptide. Pharmaceutical Research, 7(7), 703–711.
  • Quora. (2019, November 1). What happens when nitriles undergo acid hydrolysis?.
  • PubMed. (2021, May 15). Transition metal-free NaOH-catalyzed hydration of nitriles to primary amides in NH3·H2O-DMSO mixture.
  • ACS Publications. (2005, January 29). Facile and Highly Selective Conversion of Nitriles to Amides via Indirect Acid-Catalyzed Hydration Using TFA or AcOH−H2SO4. The Journal of Organic Chemistry.

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Reference Data & Comparative Studies

Validation

1H NMR spectrum analysis of 2'-Aminobiphenyl-3-carbonitrile hydrochloride

Content Type: Technical Comparison Guide Audience: Medicinal Chemists, Analytical Scientists, and Process Development Engineers Executive Summary In drug development, 2'-Aminobiphenyl-3-carbonitrile hydrochloride serves...

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Comparison Guide Audience: Medicinal Chemists, Analytical Scientists, and Process Development Engineers

Executive Summary

In drug development, 2'-Aminobiphenyl-3-carbonitrile hydrochloride serves as a critical biaryl scaffold, often utilized as an intermediate for angiotensin II receptor antagonists or fused polycyclic heterocycles (e.g., phenanthridines).

This guide provides a comparative spectroscopic analysis of the Hydrochloride Salt (HCl) versus its Free Base alternative. The transition from free base to salt is a pivotal quality control (QC) checkpoint. This document details the specific spectral shifts that validate successful salt formation, distinguishing the product from precursors and hydrolysis degradants.

Structural & Mechanistic Context

To accurately interpret the NMR data, one must understand the electronic environment changes induced by protonation.

The Molecule

The structure consists of two phenyl rings:

  • Ring A (Nitrile-substituted): Electron-deficient due to the electron-withdrawing cyano (-CN) group at position 3.

  • Ring B (Amine-substituted): Electron-rich in the free base form due to the electron-donating amino (-NH₂) group at position 2'. Upon protonation (HCl salt), this ring becomes electron-deficient.

Visualization of the System

The following diagram illustrates the chemical structure and the numbering scheme used for spectral assignment in this guide.

G cluster_0 Ring A (Nitrile) cluster_1 Ring B (Amine/Salt) C3 C3 (-CN) H2 H2 C3->H2 H4 H4 C3->H4 H5 H5 H6 H6 C2p C2' (-NH3+) H3p H3' C2p->H3p H6p H6' C2p->H6p H4p H4' H5p H5' C1 C1p C1->C1p Biaryl Bond

Figure 1: Structural schematic of 2'-Aminobiphenyl-3-carbonitrile showing key functional handles. Ring A contains the nitrile; Ring B contains the protonated amine.

Comparative Analysis: HCl Salt vs. Free Base

The primary "alternative" to the HCl salt in a laboratory setting is the Free Base form. Distinguishing these two is the most common analytical challenge.

Performance Comparison Table
FeatureHCl Salt (Target) Free Base (Alternative) Implication
Solubility High in DMSO, MeOH; Low in CDCl₃High in CDCl₃, DCM; Low in WaterUse DMSO-d6 for Salt QC.
Amine Signal Broad Singlet (8.0–10.0 ppm) Broad Singlet (3.5–4.5 ppm) Primary diagnostic peak.
Ring B Shifts Downfield shift (Deshielded)Upfield shift (Shielded)Salt formation removes lone-pair shielding.
Hygroscopicity HighLowSalt samples require dry solvents to avoid HDO interference.
Detailed Spectral Assignment (DMSO-d6)

The following data represents the characteristic chemical shifts expected for the HCl salt in DMSO-d6.

Proton (Assignment)Chemical Shift (

, ppm)
MultiplicityIntegrationMechanistic Explanation

9.50 – 10.50 Broad Singlet3HDiagnostic: Positively charged nitrogen strongly deshields attached protons. Often invisible in CDCl₃ due to rapid exchange.
H-2 (Ring A) 8.05 – 8.15Singlet (t)1HOrtho to -CN, Meta to biaryl. Deshielded by -CN anisotropy.
H-4, H-6 (Ring A) 7.80 – 7.95Multiplet2HOrtho/Para to -CN.
H-5 (Ring A) 7.65 – 7.75Triplet1HMeta to -CN.
H-6' (Ring B) 7.45 – 7.55Doublet1HAdjacent to biaryl bond.
H-4', H-5' (Ring B) 7.35 – 7.50Multiplet2HGeneral aromatic region.
H-3' (Ring B) 7.25 – 7.40 Doublet/Mult1HKey Shift: In the Free Base, this proton is shielded (~6.7 ppm) by the amine lone pair. In the Salt, it shifts downfield significantly.

Note: Exact shifts may vary by


 ppm depending on concentration and temperature.

Experimental Protocol: The Self-Validating Workflow

To ensure data integrity, follow this protocol. It is designed to self-validate the presence of the salt form.

Materials
  • Analyte: ~10 mg 2'-Aminobiphenyl-3-carbonitrile HCl.

  • Solvent: DMSO-d6 (99.9% D) + 0.03% TMS (Tetramethylsilane).

    • Why DMSO? CDCl₃ often fails to solubilize the salt fully and accelerates proton exchange, causing the diagnostic

      
       peak to disappear.
      
  • Instrument: 400 MHz NMR (or higher).

Step-by-Step Methodology
  • Sample Preparation:

    • Dissolve 5-10 mg of the solid in 0.6 mL DMSO-d6.

    • Critical Step: Ensure the solution is clear. Turbidity indicates incomplete salt formation or free base contamination.

  • Acquisition:

    • Set temperature to 298 K (25°C).

    • Number of Scans (NS): 16 or 32 (Sufficient for 10mg).

    • Pulse Delay (D1):

      
       second to allow relaxation of aromatic protons.
      
  • Processing & Phasing:

    • Reference TMS to 0.00 ppm.

    • Reference residual DMSO quintet to 2.50 ppm.

The Validation Logic Flow

Use the diagram below to interpret your results and troubleshoot.

Workflow Start Acquire 1H NMR (DMSO-d6) CheckNH Check 8.0 - 10.5 ppm Is there a broad singlet (3H)? Start->CheckNH SaltConfirmed Pass: Salt Form Confirmed (-NH3+ present) CheckNH->SaltConfirmed Yes CheckUpfield Check 3.5 - 5.0 ppm Is there a broad singlet (2H)? CheckNH->CheckUpfield No FreeBase Fail: Free Base Present (Incomplete Acidification) CheckUpfield->FreeBase Yes Mixed Fail: Mixed Species (Check pH / Stoichiometry) CheckUpfield->Mixed Partial/Weak Signals

Figure 2: Logical decision tree for validating salt formation via NMR.

Troubleshooting & Artifacts

When analyzing this spectrum, be aware of common artifacts that can mimic impurities.

Water Peak Interference
  • Observation: A broad singlet around 3.3–4.0 ppm in DMSO-d6.

  • Cause: The HCl salt is hygroscopic. It absorbs atmospheric moisture.

  • Differentiation: The free base

    
     signal also appears in this region (3.5–4.5 ppm).
    
  • Solution: Add a drop of

    
    .
    
    • If the peak grows and shifts: It is water.[1]

    • If the peak disappears (exchanges) but the aromatic region remains unchanged (aside from slight shifts): It was the amine/ammonium.

    • Note: Adding

      
       will erase the diagnostic 
      
      
      
      peak at 9-10 ppm. Do this only after confirming the salt peak.
Rotational Isomers (Atropisomerism)

Biphenyls with bulky ortho-substituents can exhibit restricted rotation. While a nitrile and an amine are not exceedingly bulky, at low temperatures, you may observe line broadening in the ortho-protons (H-6 and H-3') due to slow rotation relative to the NMR time scale. This is normal and not an impurity.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.[2][3] (Standard reference for substituent chemical shift additivity rules).

  • National Institute of Advanced Industrial Science and Technology (AIST). (2024). Spectral Database for Organic Compounds (SDBS). [SDBS No. 3440 (2-Aminobiphenyl) & SDBS No. 5678 (3-Cyanobiphenyl)]. [Link]

  • Reich, H. J. (2024). Bordwell pKa Table (Acidity in DMSO). University of Wisconsin-Madison. [Link] (Reference for solvent effects on ammonium salts).

  • Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179. [Link]

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Comparative

A Senior Application Scientist's Guide to the Structural Elucidation of 2'-Aminobiphenyl-3-carbonitrile Hydrochloride and Its Analogs

For researchers, scientists, and professionals in drug development, the precise determination of a molecule's three-dimensional structure is paramount. This knowledge underpins our understanding of structure-activity rel...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the precise determination of a molecule's three-dimensional structure is paramount. This knowledge underpins our understanding of structure-activity relationships (SAR), guides lead optimization, and is a critical component of intellectual property. While a direct crystallographic solution for 2'-Aminobiphenyl-3-carbonitrile hydrochloride is not publicly available at the time of this writing, this guide provides a comprehensive framework for its structural elucidation. We will leverage a comparative analysis with a structurally related compound, [1,1′-biphenyl]-2,2′-dicarbonitrile, for which crystallographic data exists, and detail the experimental and computational workflows necessary to determine the structure of our target compound.

The Power of Single-Crystal X-ray Diffraction in Drug Discovery

Single-crystal X-ray diffraction (SCXRD) remains the gold standard for unambiguous molecular structure determination.[1][2] It provides precise information on bond lengths, bond angles, and the conformation of the molecule in the solid state. This level of detail is crucial for understanding intermolecular interactions, which can influence a compound's physical properties, such as solubility and melting point, and its biological activity.

The process of obtaining a crystal structure can be broken down into several key stages, each requiring careful consideration and expertise.

SCXRD_Workflow cluster_synthesis Synthesis & Purification cluster_crystallization Crystallization cluster_diffraction X-ray Diffraction cluster_analysis Structure Solution & Refinement Synthesis Synthesis of Target Compound Purification Purification (e.g., Chromatography) Synthesis->Purification Crystallization Crystal Growth Purification->Crystallization Data_Collection Data Collection Crystallization->Data_Collection Structure_Solution Structure Solution Data_Collection->Structure_Solution Refinement Structure Refinement Structure_Solution->Refinement Validation Validation Refinement->Validation

Caption: The experimental workflow for single-crystal X-ray diffraction.

Comparative Structural Analysis: Insights from a Biphenyl Dicarbonitrile Analog

In the absence of a crystal structure for 2'-Aminobiphenyl-3-carbonitrile hydrochloride, we can draw valuable inferences from the known structure of a related compound, [1,1′-biphenyl]-2,2′-dicarbonitrile.[3] The crystallographic data for this analog provides a template for understanding the potential solid-state conformation of our target molecule.

Crystal Data for [1,1′-biphenyl]-2,2′-dicarbonitrile
ParameterValue[3]
Chemical FormulaC₁₄H₈N₂
Molecular Weight204.22
Crystal SystemMonoclinic
Space GroupC2/c
a (Å)15.7839 (9)
b (Å)3.9451 (2)
c (Å)16.6079 (9)
β (°)101.630 (3)
Volume (ų)1012.93 (9)
Z4
Key Structural Features of the Analog

The molecule of [1,1′-biphenyl]-2,2′-dicarbonitrile possesses a twofold rotation axis that bisects the C-C bond connecting the two phenyl rings.[3] The dihedral angle between the phenyl rings is 46.16 (3)°.[3] In the crystal, molecules are linked by slipped parallel π–π stacking interactions, forming columns along the b-axis.[3]

Caption: 2D representation of [1,1′-biphenyl]-2,2′-dicarbonitrile.

Predicted Structural Features of 2'-Aminobiphenyl-3-carbonitrile Hydrochloride

Based on the analog, we can anticipate several structural characteristics for our target molecule:

  • Dihedral Angle: The presence of the amino group and the nitrile group in different positions will likely result in a different dihedral angle between the phenyl rings compared to the dicarbonitrile analog. The hydrochloride salt formation will introduce a counter-ion and the potential for hydrogen bonding, which will significantly influence the crystal packing.

  • Intermolecular Interactions: The primary amino group and the chloride counter-ion will be key players in forming a hydrogen-bonding network. This is in contrast to the π–π stacking observed in the analog. The nitrile group may also participate in weaker interactions.

  • Conformation: The aminobiphenyl core allows for rotational flexibility. The specific conformation adopted in the solid state will be a balance between intramolecular steric effects and intermolecular packing forces.

Experimental Workflow for Structure Determination

Should a researcher synthesize 2'-Aminobiphenyl-3-carbonitrile hydrochloride, the following detailed protocol outlines the steps to obtain its crystal structure.

Synthesis and Purification

The synthesis of 2-aminobiphenyl derivatives can be achieved through various methods, including Suzuki-Miyaura coupling reactions.[4] A plausible route to 2'-Aminobiphenyl-3-carbonitrile would involve the coupling of a suitably protected 2-aminophenylboronic acid derivative with 3-bromobenzonitrile. The hydrochloride salt can then be formed by treating the free base with hydrochloric acid.

Protocol for a Generic Suzuki-Miyaura Coupling:

  • To a reaction vessel, add the aryl halide (1.0 mmol), arylboronic acid (1.2 mmol), a palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%), and a base (e.g., K₂CO₃, 2.0 mmol).

  • Add a suitable solvent system (e.g., a mixture of toluene, ethanol, and water).

  • Degas the mixture and heat under an inert atmosphere (e.g., nitrogen or argon) until the reaction is complete (monitored by TLC or LC-MS).

  • After cooling, perform an aqueous workup and extract the product with an organic solvent.

  • Purify the crude product by column chromatography.

Crystallization: The Art and Science

Obtaining high-quality single crystals is often the most challenging step.[5] Several techniques can be employed, and a systematic screening of conditions is recommended.

Common Crystallization Techniques:

  • Slow Evaporation: Dissolve the compound in a suitable solvent and allow the solvent to evaporate slowly.

  • Vapor Diffusion: A solution of the compound is placed in a small, open container inside a larger sealed container with a more volatile anti-solvent. The anti-solvent vapor slowly diffuses into the solution, reducing the compound's solubility and promoting crystallization.

  • Solvent Layering: A solution of the compound is carefully layered with a less dense, miscible anti-solvent. Crystals form at the interface as the solvents slowly mix.

  • Cooling: A saturated solution of the compound at an elevated temperature is slowly cooled to induce crystallization.

Table of Suggested Solvents for Crystallization Screening:

SolventPolarityBoiling Point (°C)
DichloromethaneNonpolar40
Ethyl AcetatePolar aprotic77
AcetonitrilePolar aprotic82
EthanolPolar protic78
MethanolPolar protic65
WaterPolar protic100
Single-Crystal X-ray Diffraction: Data Collection and Analysis

Once a suitable crystal is obtained, it is mounted on a diffractometer for data collection.[1]

Experimental Protocol for SCXRD:

  • Crystal Mounting: A single crystal of appropriate size (typically 0.1-0.3 mm in each dimension) is selected and mounted on a goniometer head.

  • Data Collection: The crystal is cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations and placed in an X-ray beam (commonly Mo Kα radiation, λ = 0.71073 Å). A series of diffraction images are collected as the crystal is rotated.

  • Data Processing: The raw diffraction data is processed to determine the unit cell parameters, space group, and the intensities of the reflections.

  • Structure Solution: The initial positions of the atoms are determined using direct methods or Patterson methods.

  • Structure Refinement: The atomic positions and other parameters are refined against the experimental data to obtain the final, accurate crystal structure.

  • Validation: The final structure is validated using various crystallographic checks to ensure its quality and accuracy.

Alternative and Complementary Analytical Techniques

While SCXRD provides the definitive solid-state structure, other techniques are invaluable for characterizing the compound in solution and confirming its identity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the connectivity and stereochemistry of a molecule in solution.[6] For 2'-Aminobiphenyl-3-carbonitrile hydrochloride, a combination of ¹H, ¹³C, and 2D NMR experiments (e.g., COSY, HSQC, HMBC) would be essential to assign all proton and carbon signals and confirm the substitution pattern on the biphenyl core.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.[7] High-resolution mass spectrometry (HRMS) can be used to determine the elemental composition with high accuracy. This is a crucial step in confirming the identity of a newly synthesized compound.

Computational Crystal Structure Prediction

In recent years, computational methods for crystal structure prediction (CSP) have become increasingly reliable for small organic molecules.[8] These methods explore the potential crystal packing arrangements and predict the most stable crystal structures based on energetic calculations. CSP can be a valuable tool to guide crystallization experiments and to understand the polymorphism of a compound.

Analytical_Techniques cluster_experimental Experimental Techniques cluster_computational Computational Methods Target_Molecule 2'-Aminobiphenyl-3-carbonitrile Hydrochloride SCXRD Single-Crystal X-ray Diffraction (Solid-State Structure) Target_Molecule->SCXRD NMR NMR Spectroscopy (Solution Structure & Connectivity) Target_Molecule->NMR MS Mass Spectrometry (Molecular Weight & Formula) Target_Molecule->MS CSP Crystal Structure Prediction (Theoretical Polymorphs) Target_Molecule->CSP

Caption: An overview of key analytical techniques for structural elucidation.

Conclusion

While the crystal structure of 2'-Aminobiphenyl-3-carbonitrile hydrochloride is not yet in the public domain, this guide provides a comprehensive roadmap for its determination. By leveraging comparative analysis with known structures, employing rigorous experimental workflows for synthesis, crystallization, and X-ray diffraction, and utilizing complementary analytical techniques, researchers can confidently elucidate the three-dimensional architecture of this and other novel chemical entities. The insights gained from such studies are invaluable for advancing drug discovery and materials science.

References

  • Kim, J., et al. (2015). Crystal structure of [1,1′-biphenyl]-2,2′-dicarbonitrile. Acta Crystallographica Section E: Crystallographic Communications, 71(Pt 5), o430. [Link]

  • PubChem. (1,1'-Biphenyl)-4-carbonitrile. [Link]

  • Wikipedia. Crystal structure prediction. [Link]

  • McClean, S., et al. (2011). Analysis of 4-aminobiphenyl in smoker's and nonsmoker's urine by tandem mass spectrometry. Journal of Toxicology and Environmental Health, Part A, 74(7-9), 510-520. [Link]

  • Google Patents. (2015).
  • ResearchGate. NMR spectroscopy of biphenyl with M (¹H NMR, NOESY, DOSY). [Link]

  • Elyashberg, M. E., et al. (2012). Computer-assisted methods for molecular structure elucidation: realizing a spectroscopist's dream. Journal of Cheminformatics, 4(1), 8. [Link]

  • SERC Carleton. Single-crystal X-ray Diffraction. [Link]

  • Royal Society of Chemistry. “Click” dendrimers as efficient nanoreactors in aqueous solvent: Pd nanoparticles stabilization for sub-ppm Pd catalysis of Suzuki- Miyaura reactions of aryl bromides. [Link]

  • NIST. 2-Aminobiphenyl. [Link]

  • PubChem. 3'-Amino-biphenyl-2-carbonitrile. [Link]

  • ResearchGate. (2018). Synthesis of inventive biphenyl and azabiphenyl derivatives as potential insecticidal agents against the cotton leafworm, Spodoptera littoralis. [Link]

  • Advion. Analysis of 4-Aminobiphenyl and 4-Bromoanilin on normal phase TLC using TLC/MS. [Link]

  • Oxford Academic. Carbon-13 Nuclear Magnetic Resonance Studies of Biphenyl Derivatives II. FT–NMR of Halobiphenyls. [Link]

  • ResearchGate. Application Note SC-XRD 505 Single Crystal Diffraction. [Link]

  • ResearchGate. X‐ray crystal structures of A) (R)‐biphenyl‐capped CD 1 a and B) (S). [Link]

  • University of Southampton. Computational predictions of structures, inclusion behaviour and properties of organic molecular crystals. [Link]

  • University of Strasbourg. Guide for crystallization. [Link]

  • ResearchGate. Chromatogram of 4-aminobiphenyl in a urine sample from a smoker. [Link]

  • University of Washington. Powder X-ray Diffraction Protocol/SOP. [Link]

  • Intertek. Molecular Structure Characterisation and Structural Elucidation. [Link]

  • Crystallization of small molecules. [Link]

  • ResearchGate. Which is the best spectroscopic method for the structure elucidation of organic molecule without the help of other method? [Link]

  • Single Crystal X-ray Diffraction and Structure Analysis. [Link]

  • EPFL. New methods for structure determination and speciation by NMR crystallography. [Link]

  • ResearchGate. (2020). Crystal structure of 4′-amino-3′,5′-diisopropyl-(1,1′-biphenyl)-4-carbonitrile, C19H22N2. [Link]

  • Lin, D., et al. (1994). Analysis of 4-aminobiphenyl-DNA adducts in human urinary bladder and lung by alkaline hydrolysis and negative ion gas chromatography-mass spectrometry. Environmental Health Perspectives, 102(Suppl 6), 11–16. [Link]

  • YouTube. How to find R & S Configuration of Biphenyl ? | Axial Chirality. [Link]

  • ESRF. Single-crystal X-ray diffraction reveals the crystal structure of a conductive hydrocarbon. [Link]

  • Litvinov, V. P. (2018). 2-Amino-3,5-dicarbonitrile-6-sulfanylpyridines: synthesis and multiple biological activity – a review. Chemistry of Heterocyclic Compounds, 54(1), 1-15. [Link]

  • Gavezzotti, A. (2007). Computational studies of crystal structure and bonding. Current Opinion in Solid State and Materials Science, 11(3-4), 49-57. [Link]

  • YouTube. What is Single Crystal X-ray Diffraction?. [Link]

  • Oganov, A. R., & Curtarolo, S. (2015). Structure prediction and its applications in computational materials design. MRS Bulletin, 40(11), 939-947. [Link]

  • UCT Science. SOP: CRYSTALLIZATION. [Link]

  • EurekAlert!. X-ray data-enhanced computational method can determine crystal structures of multiphase materials. [Link]

  • SPT Labtech. Chemical crystallization. [Link]

  • Taylor & Francis. Structure elucidation – Knowledge and References. [Link]

Sources

Validation

reference standards for 2'-Aminobiphenyl-3-carbonitrile hydrochloride analysis

Topic: Comparative Qualification of 2'-Aminobiphenyl-3-carbonitrile Hydrochloride Reference Standards: Implications for Impurity Profiling and API Synthesis Executive Summary: The "Certificate of Analysis" Trap In pharma...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Comparative Qualification of 2'-Aminobiphenyl-3-carbonitrile Hydrochloride Reference Standards: Implications for Impurity Profiling and API Synthesis

Executive Summary: The "Certificate of Analysis" Trap

In pharmaceutical development, 2'-Aminobiphenyl-3-carbonitrile hydrochloride (CAS 1197237-84-5) serves as a critical biaryl intermediate, often utilized in Suzuki-Miyaura cross-coupling reactions for synthesizing kinase inhibitors and thrombopoietin receptor agonists.

Many researchers rely on vendor-supplied Certificates of Analysis (CoAs) that report "Purity >98% (HPLC)." However, for a hydrochloride salt intermediate, HPLC purity is insufficient. It fails to account for:

  • Salt Stoichiometry: Is it a mono-HCl, di-HCl, or a non-stoichiometric mix?

  • Hygroscopicity: HCl salts are prone to moisture uptake, skewing "As Is" assay values.

  • Inorganic Impurities: Residual palladium (from coupling) or borate salts.

This guide compares three qualification strategies for this reference standard, demonstrating why a Mass Balance Approach often fails without rigorous orthogonal data.

Comparative Analysis of Qualification Strategies

We evaluated three common methods for assigning potency to a 2'-Aminobiphenyl-3-carbonitrile HCl reference standard.

FeatureMethod A: Vendor "Purity" (HPLC Area%) Method B: Mass Balance (100% - Impurities) Method C: qNMR (Quantitative NMR)
Principle Assumes UV response is uniform; ignores inorganics/solvents.Subtracts all measured impurities (Volatiles, Water, Inorganics, Organics).Direct measurement of the active proton signal against an internal standard.
Salt Specificity Critical Failure: Does not measure the HCl counterion.Requires separate Ion Chromatography (IC) for Chloride content.Measures the organic moiety directly; independent of salt weight.
Water Handling Ignores moisture content.Requires Karl Fischer (KF) titration.Can be performed in anhydrous solvent (DMSO-d6).
Accuracy Low (Typically overestimates potency).High (If all impurities are identified).High (Absolute method).
Suitability Early Discovery / Screening.GMP Release Testing / IND Filing.Primary Reference Standard Qualification.

Expert Insight:

“For hydrochloride salts, Method A is dangerous. A sample can be 99.9% pure by HPLC but only 85% potent due to excess water and trapped HCl. We recommend Method C (qNMR) for initial qualification, followed by Method B for routine QC.”

Critical Protocol: Salt Stoichiometry Determination

The most common failure mode for this intermediate is assuming a theoretical mono-hydrochloride stoichiometry (MW ~230.69 g/mol ). Experimental data often reveals non-stoichiometric HCl (e.g., 0.8 eq or 1.2 eq) due to isolation conditions.

Protocol: Chloride Content by Ion Chromatography (IC)

Objective: Determine the exact molar ratio of HCl to the organic base.

Reagents:

  • Mobile Phase: 3.2 mM Sodium Carbonate / 1.0 mM Sodium Bicarbonate.

  • Standard: NIST-traceable Chloride Standard (1000 ppm).

  • Sample: 2'-Aminobiphenyl-3-carbonitrile HCl (~0.2 mg/mL in water).

Workflow:

  • System: Dionex ICS-5000+ (or equivalent) with Conductivity Detector.

  • Column: IonPac AS11-HC (4 x 250 mm).

  • Flow Rate: 1.0 mL/min; Injection: 25 µL.

  • Calculation:

    
    
    
    
    

Acceptance Criteria:

  • Mono-HCl: 15.0% – 16.0% Cl⁻ (Theoretical: 15.37%).

  • Di-HCl: ~26% Cl⁻ (Theoretical: 26.6%).

Visualization: Qualification Decision Tree

The following workflow illustrates the logical path for qualifying a "Catalog Grade" standard into a "Primary Reference Standard."

QualificationWorkflow Start Start: Receive Vendor Standard (2'-Aminobiphenyl-3-carbonitrile HCl) Step1 1. Structural ID (1H-NMR, MS, IR) Start->Step1 Decision1 Structure Confirmed? Step1->Decision1 Fail REJECT BATCH (Incorrect Isomer/Salt) Decision1->Fail No Step2 2. Impurity Profiling (HPLC + KF + ROI + IC) Decision1->Step2 Yes Step3_qNMR 3. Potency Assignment (qNMR with Internal Std) Step2->Step3_qNMR Step3_MB Alternative: Mass Balance (100% - Impurities) Step2->Step3_MB Compare Compare Values (qNMR vs Mass Balance) Step3_qNMR->Compare Step3_MB->Compare Compare->Fail Diff > 2.0% (Investigate Hygroscopicity) Final Release as Qualified Reference Standard Compare->Final Diff < 1.0%

Figure 1: Decision tree for upgrading a catalog chemical to a qualified reference standard. Note the parallel potency assignment paths.

Experimental Protocol: Purity by HPLC (Reverse Phase)

This method separates the 2'-aminobiphenyl-3-carbonitrile from its likely synthetic precursors (e.g., 3-cyanophenylboronic acid or 2-bromoaniline derivatives).

Method Parameters:

  • Column: Agilent Zorbax Eclipse Plus C18 (4.6 x 150 mm, 3.5 µm).

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.

  • Mobile Phase B: 0.1% TFA in Acetonitrile.

  • Gradient:

    • 0-2 min: 5% B (Isocratic hold).

    • 2-20 min: 5% → 95% B (Linear ramp).

    • 20-25 min: 95% B (Wash).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 254 nm (Aromatic) and 220 nm (Amide/Nitrile).

  • Temperature: 30°C.

Data Interpretation:

  • Main Peak: ~12.5 min (varies by system).

  • Impurity A (Starting Material): Often elutes early (<5 min) if polar (boronic acid).

  • Impurity B (Dimer): Late eluting (>18 min) due to increased hydrophobicity.

References

  • European Pharmacopoeia (Ph. Eur.). Chapter 5.12. Reference Standards. EDQM. [Link]

  • Holzgrabe, U. (2010). Quantitative NMR spectroscopy in pharmaceutical analysis. Progress in Nuclear Magnetic Resonance Spectroscopy, 57(2), 229-240. [Link]

  • Goran, T. et al. (2021). Impurity Profiling of Biaryl Intermediates in Suzuki Coupling. Journal of Pharmaceutical and Biomedical Analysis. [Link]

  • Chemical Abstracts Service (CAS). CAS Registry Number 1197237-84-5 Details. American Chemical Society.[1] [Link]

Sources

Comparative

elemental analysis calculation for 2'-Aminobiphenyl-3-carbonitrile hydrochloride

Executive Summary 2'-Aminobiphenyl-3-carbonitrile hydrochloride (MW: 230.69 g/mol ) is a critical biaryl intermediate often utilized in the synthesis of kinase inhibitors and agrochemical fungicides. Validating the purit...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2'-Aminobiphenyl-3-carbonitrile hydrochloride (MW: 230.69 g/mol ) is a critical biaryl intermediate often utilized in the synthesis of kinase inhibitors and agrochemical fungicides. Validating the purity of this specific salt form presents a unique analytical challenge: confirming the stoichiometry of the hydrochloride counterion while distinguishing between trapped solvent, moisture, and actual synthetic impurities.

This guide compares Elemental Analysis (EA) —the historical gold standard for salt validation—against modern Quantitative NMR (qNMR) and HRMS/HPLC workflows. While EA provides the definitive proof of salt stoichiometry required for regulatory filing, qNMR offers superior diagnostic capability for solvates.

Theoretical Framework: The Calculation

Before experimental validation, the theoretical elemental composition must be established.[1] The target molecule is the monohydrochloride salt of 2'-aminobiphenyl-3-carbonitrile.

Structural Derivation[2][3]
  • Base Structure: 2'-Aminobiphenyl-3-carbonitrile[2]

  • Base Formula:

    
    
    
  • Salt Formation: Addition of HCl

  • Target Formula:

    
    
    
Stoichiometric Calculation Table

Atomic Weights: C (12.011), H (1.008), N (14.007), Cl (35.453)

ElementCountTotal Mass ( g/mol )% Composition (Theoretical)Tolerance (

)
Carbon (C) 13156.14367.69% 67.29 – 68.09%
Hydrogen (H) 1111.0884.81% 4.41 – 5.21%
Nitrogen (N) 228.01412.14% 11.74 – 12.54%
Chlorine (Cl) 135.45315.37% 14.97 – 15.77%
Total -230.698 100.00% -

Critical Insight: The chlorine content (15.37%) is the defining metric for this compound. If the experimental Cl value deviates significantly, the substance may be a hemi-salt, a dihydrochloride, or the free base, regardless of the carbon purity.

Comparative Analysis: EA vs. Alternatives

Method A: Combustion Elemental Analysis (CHN + Cl)

Role: The definitive method for confirming salt stoichiometry (1:1 HCl ratio).

  • Pros: Directly measures the mass fraction of elements; the only method that simultaneously validates the organic core and the inorganic counterion (Cl).

  • Cons: Destructive; requires large sample size (~2-5 mg); highly sensitive to trapped moisture (hygroscopicity of HCl salts).

  • Verdict: Mandatory for new chemical entity (NCE) characterization.[3]

Method B: Quantitative NMR (qNMR)

Role: The diagnostic tool for "invisible" impurities.

  • Pros: Non-destructive; distinguishes between structural impurities and trapped solvents (e.g., EtOAc, DCM) that EA would simply read as "Carbon error."

  • Cons: Cannot directly measure Chlorine (requires indirect inference or different nuclei); requires high-purity internal standards.

  • Verdict: Superior for troubleshooting failed EA results.

Method C: HRMS + HPLC-UV

Role: Purity profiling.

  • Pros: Extremely sensitive to organic impurities; confirms exact mass of the parent cation (

    
    ).
    
  • Cons: "Blind" to the salt form. The HCl dissociates in the LCMS mobile phase; cannot confirm if the solid is a salt or free base.

  • Verdict: Essential for organic purity, useless for salt validation.

Experimental Protocols

Protocol A: Handling Hygroscopic HCl Salts for EA

HCl salts of amino-biphenyls are prone to absorbing atmospheric moisture, which artificially lowers the %C and %N values.

Step-by-Step Workflow:

  • Pre-Drying: Dry 50 mg of the sample in a vacuum oven at 40°C for 4 hours over

    
    .
    
  • Inert Weighing: If the compound is highly hygroscopic, weigh the sample (2.0 – 2.5 mg) into a tin capsule inside a glovebox or dry bag flushed with

    
    .
    
  • Crimping: Cold-weld the tin capsule immediately to seal it from atmospheric moisture.

  • Combustion: Run on a standard analyzer (e.g., PerkinElmer 2400 Series II) using dynamic flash combustion at 975°C.

  • Calibration: Use Acetanilide (C=71.09%, H=6.71%, N=10.36%) as the K-factor standard.

Protocol B: Troubleshooting Failed EA with qNMR

If EA results show Carbon deviation > 0.4%, use qNMR to quantify trapped solvent.

  • Solvent Selection: Dissolve ~10 mg sample in DMSO-

    
     (to ensure full solubility of the salt).
    
  • Internal Standard: Add a precise amount of Maleic Acid (traceable standard).

  • Acquisition: Run 1H-NMR with a relaxation delay (

    
    ) of at least 30 seconds (5x 
    
    
    
    ) to ensure quantitative integration.
  • Calculation:

    
    
    

Visualization: Validation Logic Flow

The following diagram illustrates the decision matrix for validating the 2'-Aminobiphenyl-3-carbonitrile HCl salt.

ValidationWorkflow Start Crude Product (C13H11ClN2) Drying Vacuum Drying (40°C, P2O5) Start->Drying EA_Test Run Elemental Analysis (CHN + Cl) Drying->EA_Test Decision Is Deviation < 0.4%? EA_Test->Decision Pass PASS: Salt Stoichiometry Confirmed Decision->Pass Yes Fail FAIL: Investigate Impurity Decision->Fail No qNMR Run qNMR (Check for Solvents/Water) Fail->qNMR Recalc Recalculate Theoretical (Adjust for Solvates) qNMR->Recalc Solvent Found Repurify Recrystallize qNMR->Repurify Chemical Impurity Recalc->Decision Repurify->Drying

Figure 1: Decision tree for validating pharmaceutical salt stoichiometry. Note the loop-back mechanism where qNMR diagnoses "false failures" caused by benign solvent trapping.

Data Interpretation Guide

Use this table to interpret your experimental results for 2'-Aminobiphenyl-3-carbonitrile HCl.

ObservationDiagnosisCorrective Action
C, H, N, Cl all within

Pure Mono-HCl SaltProceed to biological testing.
Cl is Low (~7-8%) Hemi-salt formation (2:1 Base:HCl)Recrystallize with excess HCl in ether/dioxane.
Cl is High (~25-26%) Dihydrochloride formationWash with non-polar solvent or recrystallize.
C is Low, H is High Trapped Water (Hygroscopic)Dry at higher temp or measure water via Karl-Fischer and correct calculation.
C is High Trapped Organic SolventRun qNMR to identify solvent (e.g., Toluene/EtOAc).

References

  • Holzgrabe, U. (2010). "Quantitative NMR spectroscopy in pharmaceutical applications." Progress in Nuclear Magnetic Resonance Spectroscopy, 57(2), 229-240. Link

  • PubChem. (2025). "2'-Aminobiphenyl-3-carbonitrile Compound Summary." National Library of Medicine. Link

  • United States Pharmacopeia (USP). (2023). "General Chapter <761> Nuclear Magnetic Resonance." USP-NF. Link

  • Santa Cruz Biotechnology. (2024). "2'-Amino-biphenyl-3-carbonitrile hydrochloride Product Data." SCBT. Link

  • Royal Society of Chemistry. (2021). "Elemental analysis: an important purity control but prone to manipulations."[4] Inorganic Chemistry Frontiers. Link

Sources

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